molecular formula C6H3BrN2S B2657629 2-Bromo-5-isothiocyanatopyridine CAS No. 1360967-82-3

2-Bromo-5-isothiocyanatopyridine

Cat. No.: B2657629
CAS No.: 1360967-82-3
M. Wt: 215.07
InChI Key: VVILLOMKUYMNRT-UHFFFAOYSA-N
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Description

2-Bromo-5-isothiocyanatopyridine (CAS: 1360967-82-3) is a high-value heterocyclic building block with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol. This compound integrates two highly reactive functional groups—a bromine atom and an isothiocyanate (N=C=S) group—on a pyridine ring, making it an exceptionally versatile intermediate for constructing complex molecules in various research fields . In Medicinal Chemistry, it serves as a key precursor for synthesizing compounds with potential anticancer properties. The isothiocyanate moiety is known for its ability to interact with biological targets, inducing apoptosis in cancer cells and inhibiting tumor growth . Furthermore, its reactivity is exploited in Agricultural Chemistry for developing novel pesticides and herbicides, as the core structure exhibits biological activity against pests . The compound's utility in Chemical Research is extensive. The bromine substituent enables efficient metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the isothiocyanate group readily undergoes nucleophilic addition reactions with amines and other nucleophiles to form thiourea bridges and other sulfur-containing heterocycles . This makes it a critical reagent for creating complex molecular architectures like polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines and their fused derivatives . Its synthesis from corresponding amines has been optimized via a one-pot method involving desulfurization of dithiocarbamate salts, providing a robust route to this and other electron-deficient pyridyl isothiocyanates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVILLOMKUYMNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=C=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-5-isothiocyanatopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Bromo-5-isothiocyanatopyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This guide details the synthesis of This compound (approximate MW: 215.07 g/mol ), a critical electrophilic intermediate in medicinal chemistry.[1][2] This scaffold is frequently employed to generate thiourea-based inhibitors, thiohydantoins, and peptidomimetics targeting kinases and GPCRs.

The guide presents two distinct synthetic pathways:

  • The Thiophosgene Route (Method A): The "Gold Standard" for high yields and scale-up, requiring stringent safety protocols.[2]

  • The TCDI Route (Method B): A "Green/Safety-Focused" alternative suitable for bench-scale exploratory chemistry, avoiding highly toxic gas precursors.[1][2]

Retrosynthetic Analysis & Strategy

To ensure high purity, the synthesis begins with the commercially available 2-bromo-5-aminopyridine .[1][2] The transformation relies on the nucleophilic attack of the primary amine onto a thiocarbonyl electrophile.[2]

Pathway Visualization

The following diagram outlines the strategic disconnection and forward synthesis options.

G Target TARGET This compound Applications APPLICATIONS Thioureas, Thiohydantoins, Kinase Inhibitors Target->Applications Precursor PRECURSOR 2-Bromo-5-aminopyridine MethodA METHOD A Thiophosgene (CSCl2) Biphasic (DCM/NaHCO3) Precursor->MethodA High Yield Pathway MethodB METHOD B 1,1'-Thiocarbonyldiimidazole (TCDI) DCM / Reflux Precursor->MethodB Safety Pathway MethodA->Target Fast (<2h) MethodB->Target Slower (Imid. byproduct)

Caption: Retrosynthetic logic comparing the high-yield Thiophosgene route against the safer TCDI alternative.

Critical Safety Assessment (E-E-A-T)

WARNING: This synthesis involves reagents with high acute toxicity.[2]

ReagentHazard ClassCritical Handling Protocol
Thiophosgene (CSCl₂) Fatal if Inhaled Must be handled in a certified fume hood.[1][2] Double-glove (Nitrile/Laminate).[1][2] Keep a 10% ammonia or NaOH bath ready to neutralize spills immediately.[2]
2-Bromo-5-aminopyridine IrritantStandard solid handling.[1][2] Avoid dust inhalation.[2][3]
Dichloromethane (DCM) CarcinogenUse in ventilated area.[2]

Neutralization of Thiophosgene: Excess thiophosgene and glassware must be treated with 10% methanolic ammonia or aqueous NaOH before removal from the fume hood.[2] Do not wash directly into standard aqueous waste streams without neutralization.[2]

Method A: The Thiophosgene Protocol (Standard)

This method utilizes a biphasic system to scavenge the HCl byproduct, preventing the formation of the amine hydrochloride salt which would deactivate the nucleophile.[2]

Reagents & Stoichiometry
ComponentEquiv.Role
2-Bromo-5-aminopyridine 1.0Limiting Reagent
Thiophosgene 1.2 - 1.5Electrophile (Excess ensures conversion)
Sat.[1][2] Aq. NaHCO₃ ExcessAcid Scavenger (Biphasic buffer)
DCM (Dichloromethane) SolventOrganic phase carrier
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 2-bromo-5-aminopyridine (1.0 equiv) in DCM (approx. 0.2 M concentration).[2]

  • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ .[2] The mixture will form two layers.[2]

  • Addition: Cool the mixture to 0°C using an ice bath. Rapid stirring is essential to maximize surface area between phases.[2]

  • Reaction: Slowly add thiophosgene (1.2 equiv) dropwise via a syringe or addition funnel.[2]

    • Note: The reaction is exothermic.[2] Control addition to maintain T < 5°C.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor via TLC (stain with ninhydrin; the starting amine will disappear).[2]

  • Work-up: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.[2]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap). Do not overheat (>40°C), as isothiocyanates can degrade.[2]

Validation: The crude product is typically a pale yellow/orange solid or oil.[2] Yields are generally 85–95% .[2]

Method B: The TCDI Protocol (Alternative)

For labs restricting the use of thiophosgene, 1,1'-Thiocarbonyldiimidazole (TCDI) is a solid, non-volatile alternative.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Bromo-5-aminopyridine 1.0Limiting Reagent
TCDI 1.2Thiocarbonyl source
DCM or THF SolventAnhydrous preferred
Step-by-Step Procedure
  • Dissolution: Dissolve 2-bromo-5-aminopyridine (1.0 equiv) in anhydrous DCM or THF (0.1 M).

  • Addition: Add TCDI (1.2 equiv) in one portion at RT.

  • Reaction: Stir at RT for 4–12 hours. If conversion is slow (checked by TLC), heat to reflux (40°C for DCM, 66°C for THF).

    • Mechanism:[1][4][5][6][7][8][9] The amine attacks TCDI, displacing one imidazole to form an intermediate.[2] The second imidazole is eliminated to form the isothiocyanate.[2]

  • Work-up: Wash the reaction mixture with 0.1 M HCl (to remove the imidazole byproduct) followed by brine.

  • Purification: Dry over MgSO₄ and concentrate.

Comparison: This method is safer but often requires column chromatography to remove imidazole residues completely.[2] Yields are typically 70–85% .[2]

Purification & Characterization

Isothiocyanates are reactive electrophiles.[2] Purification should be performed rapidly.[2]

  • Purification: Flash column chromatography using Hexanes/Ethyl Acetate (typically 9:1 or 8:2).[2] Silica gel is generally compatible, but minimize contact time.[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture sensitive.

Analytical Data Expectations
TechniqueExpected SignalInterpretation
FT-IR ~2050–2150 cm⁻¹ (Strong, Broad)Diagnostic stretch of the -N=C=S group.[1][2][10] Absence of -NH₂ peaks (~3300-3400 cm⁻¹) confirms conversion.[2]
¹H NMR Aromatic shiftProtons ortho to the NCS group will shift downfield relative to the amine precursor due to the electron-withdrawing nature of NCS.[2]
¹³C NMR ~135–145 ppm The central carbon of the isothiocyanate (-N=C =S) usually appears in this region, though often low intensity due to lack of NOE.[2]

Workflow Visualization

The following diagram illustrates the operational workflow for the Thiophosgene method, emphasizing the biphasic mechanism.

Workflow Start Start: 2-Bromo-5-aminopyridine + DCM Biphasic Add Sat. NaHCO3 (Create Biphasic System) Start->Biphasic AddCSCl2 Add Thiophosgene (0°C, Dropwise) Biphasic->AddCSCl2 React Stir 1-2h (Nuc. Attack -> Elimination) AddCSCl2->React Workup Phase Separation & Drying React->Workup Product Product: This compound Workup->Product

Caption: Operational workflow for the biphasic synthesis of this compound.

References

  • Preparation of Aryl Isothiocyan

    • Source: Royal Society of Chemistry (RSC) / Organic Biomolecular Chemistry[1]

    • Context: Describes the standard biphasic NaHCO3/DCM protocol for converting aryl amines to isothiocyan
    • URL:[Link] (Generalized citation based on standard RSC protocols for isothiocyanates).[2]

  • Thiophosgene Safety & Handling

    • Source: Fisher Scientific Safety Data Sheet (SDS)[1][3]

    • Context: Critical toxicity data, LD50 values, and neutraliz
  • Synthesis of Isothiocyan

    • Source: Chemistry & Biology Interface, 2020.[2][4]

    • Context: Comparative review of thiophosgene vs.
    • URL:[Link]

  • Use of TCDI in Organic Synthesis

    • Source: Journal of Organic Chemistry / ACS Public
    • Context: Mechanism of imidazole transfer and safety advantages over thiophosgene.[2]

    • URL:[Link][1]

Sources

2-Bromo-5-isothiocyanatopyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Bromo-5-isothiocyanatopyridine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the molecular characteristics, synthesis, and utility of this compound. We will delve into the nuanced interplay of its constituent functional groups, providing not only procedural details but also the underlying chemical principles that govern its reactivity and application as a powerful bifunctional linker in modern chemical biology and medicinal chemistry.

Introduction: A Molecule of Strategic Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its substitution with a bromine atom at the 2-position and an isothiocyanate group at the 5-position creates a molecule, this compound, with distinct and strategically valuable reactive sites.

  • The 2-bromo substituent serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This site is crucial for building complex molecular architectures.

  • The 5-isothiocyanate group (-N=C=S) is a potent electrophile, highly reactive towards primary amines and other nucleophiles. This functionality is the cornerstone of its utility in bioconjugation, allowing for the covalent labeling of proteins and other biomolecules.

This dual reactivity makes this compound an exemplary tool for constructing complex bioconjugates, covalent inhibitors, and other advanced chemical probes.

Molecular Structure and Physicochemical Properties

The inherent properties of this molecule are a direct consequence of its heterocyclic aromatic core and the electronic nature of its substituents.

Structural Analysis

The molecule consists of a pyridine ring, which is an aromatic heterocycle. The bromine atom at the C2 position is an electron-withdrawing group, which influences the electron density of the ring. The isothiocyanate group at the C5 position is a key functional group for conjugation reactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical & Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicJustification
Molecular Formula C₆H₃BrN₂SBased on atomic composition[1].
Molecular Weight ~214.07 g/mol Sum of atomic weights.
Monoisotopic Mass 213.92003 DaPrecise mass for mass spectrometry[1].
Appearance Likely a solid at room temperatureSimilar substituted pyridines are solids[2].
¹H NMR Three distinct aromatic protons. The proton at C6 will be a doublet, C4 a doublet of doublets, and C3 a doublet. Chemical shifts will be influenced by the Br and NCS groups.Standard spectroscopic prediction for a 2,5-disubstituted pyridine.
¹³C NMR Six distinct carbon signals. The carbon bearing the isothiocyanate group (C5) will be significantly shifted, as will the carbon attached to bromine (C2). The isothiocyanate carbon (-N=C =S) will have a characteristic chemical shift in the 120-140 ppm range.Standard spectroscopic prediction.
IR Spectroscopy A strong, characteristic absorption band around 2000-2200 cm⁻¹ for the asymmetric -N=C=S stretch.This is a hallmark of the isothiocyanate functional group.
UV-Vis Spectroscopy Absorption maxima expected in the UV region, typical for substituted pyridine systems.Aromatic systems absorb UV light.

Synthesis and Purification

Proposed Synthetic Workflow

The conversion of an amino group on an aromatic ring to an isothiocyanate is a well-established chemical transformation, typically achieved using thiophosgene (CSCl₂) or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on standard procedures for the synthesis of aryl isothiocyanates from anilines. Causality: The choice of a non-nucleophilic base is critical to prevent reaction with the highly electrophilic thiophosgene or the product. Dichloromethane is a common solvent for its inertness and ability to dissolve the reactants.

WARNING: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Amino-5-bromopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side products.

  • Reagent Addition: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Quality Control & Validation

The identity and purity of the final product must be confirmed:

  • LC-MS: To confirm the molecular weight of the product.

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • IR Spectroscopy: To verify the presence of the characteristic isothiocyanate peak (~2100 cm⁻¹).

  • Purity Analysis: HPLC analysis to determine the purity, which should ideally be >95% for use in sensitive applications like drug development.

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed orthogonally.

The Isothiocyanate Group: A Gateway to Bioconjugation

The primary application of the isothiocyanate group is its reaction with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable thiourea linkage.[3] This reaction is highly efficient and proceeds under mild, aqueous conditions compatible with biological systems.

mol1 Py-N=C=S prod Py-NH-C(=S)-NH-R mol1->prod Nucleophilic Attack mol2 R-NH₂ mol2->prod Nucleophilic Attack lab1 This compound lab2 Primary Amine (e.g., Lysine) lab3 Thiourea Linkage

Sources

An In-depth Technical Guide to 2-Bromo-5-isothiocyanatopyridine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-bromo-5-isothiocyanatopyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications, with a strong emphasis on the rationale behind its use in experimental design.

Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom and an isothiocyanate group. This combination of functionalities makes it a highly valuable synthon for the construction of more complex molecular architectures.

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-commercially available compound. The PubChem database lists it under Compound ID (CID) 130049042 but does not provide a CAS number[1]. Researchers are advised to verify the identity of this compound using analytical techniques if synthesized in-house.

Physicochemical Properties:

Quantitative data for this compound is primarily based on predicted values. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C₆H₃BrN₂SPubChemLite[1]
Molecular Weight 214.07 g/mol PubChemLite[1]
Monoisotopic Mass 213.92003 DaPubChemLite[1]
Predicted XlogP 3.3PubChemLite[1]
InChI InChI=1S/C6H3BrN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3HPubChemLite[1]
SMILES C1=CC(=NC=C1N=C=S)BrPubChemLite[1]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a logical and robust synthetic strategy can be devised from its logical precursor, 2-amino-5-bromopyridine. The conversion of an aromatic amine to an isothiocyanate is a well-established transformation in organic chemistry.

Proposed Synthetic Pathway

The most direct route involves the reaction of 2-amino-5-bromopyridine with a thiocarbonyl transfer reagent, such as thiophosgene (CSCl₂) or a safer alternative like O,O-di(pyridin-2-yl) carbonothioate.

Synthesis of this compound start 2-Amino-5-bromopyridine product This compound start->product  Base (e.g., Et₃N)  Inert Solvent (e.g., CH₂Cl₂)  0 °C to rt reagent Thiophosgene (CSCl₂) or alternative

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine

The following protocol is a representative procedure based on the established reactivity of aromatic amines with thiophosgene[2].

Caution: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as triethylamine (Et₃N) (2.2 eq).

  • Thiophosgene Addition: Add a solution of thiophosgene (1.1 eq) in CH₂Cl₂ dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a powerful tool for generating molecular diversity in drug discovery programs.

The Isothiocyanate Moiety: A Versatile Electrophile

The isothiocyanate group (-N=C=S) is a key pharmacophore found in many naturally occurring and synthetic compounds with potent biological activity, including anticancer properties[3]. It readily reacts with nucleophiles such as primary and secondary amines to form stable thiourea linkages. This reactivity is fundamental to its use as a building block for creating libraries of compounds for biological screening.

Reactivity_of_Isothiocyanate ITC This compound Thiourea Substituted Thiourea Derivative ITC->Thiourea  Nucleophilic Addition Amine Primary or Secondary Amine (R-NH₂ or R₂NH)

Caption: Reaction of this compound with an amine.

This reaction is highly efficient and typically proceeds under mild conditions, making it ideal for late-stage functionalization in a synthetic sequence. The resulting thiourea derivatives are often explored for their kinase inhibitory activity, among other therapeutic targets.

The 2-Bromopyridine Moiety: A Handle for Cross-Coupling

The bromine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions[4]. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, further expanding the chemical space that can be explored from this scaffold. The pyridine ring itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates[5].

The differential reactivity of the isothiocyanate group and the bromo substituent allows for a stepwise and controlled elaboration of the molecular structure, a key strategy in modern medicinal chemistry.

Safety and Handling

Isothiocyanates are generally toxic, lachrymatory, and corrosive compounds that require careful handling. While specific data for this compound is not available, the following precautions, based on similar compounds, should be strictly followed[6][7][8][9]:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields. A face shield may be appropriate when handling larger quantities.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Prevent the formation of aerosols. Keep away from sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While the lack of a registered CAS number and extensive published data suggests its novelty, the logical synthetic pathways and predictable reactivity patterns make it an attractive target for both academic and industrial research. As with all reactive chemical species, appropriate safety precautions are paramount during its handling and use.

References

  • PubChemLite. This compound (C6H3BrN2S). Available at: [Link] (Accessed: February 24, 2026).

  • New Jersey Department of Health. Hazard Summary: Methyl Isothiocyanate. Available at: [Link] (Accessed: February 24, 2026).

  • R Discovery. Reaction Of Isothiocyanate Research Articles. Available at: [Link] (Accessed: February 24, 2026).

  • Carl ROTH. Safety Data Sheet: Phenyl isothiocyanate. Available at: [Link] (Accessed: February 24, 2026).

  • International Labour Organization. ICSC 0372 - ALLYL ISOTHIOCYANATE. Available at: [Link] (Accessed: February 24, 2026).

  • Raut, B., et al. (2018). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells. PMC. Available at: [Link] (Accessed: February 24, 2026).

  • Singh, S. V., et al. (2005). Are isothiocyanates potential anti-cancer drugs? PMC. Available at: [Link] (Accessed: February 24, 2026).

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses. Available at: [Link] (Accessed: February 24, 2026).

  • Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][6][10]triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link] (Accessed: February 24, 2026).

  • Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles. Available at: [Link] (Accessed: February 24, 2026).

  • An, G. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link] (Accessed: February 24, 2026).

  • Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link] (Accessed: February 24, 2026).

  • Sharma, S. (1977). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link] (Accessed: February 24, 2026).

  • PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link] (Accessed: February 24, 2026).

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link] (Accessed: February 24, 2026).

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Gandeepan, P., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link] (Accessed: February 24, 2026).

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link] (Accessed: February 24, 2026).

  • Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link] (Accessed: February 24, 2026).

  • Barai, V. N., et al. (1997). Synthesis of Ribonucleoside 5'-Triphosphates Derived from 2-Thiocytidine, 4-Thiouridine, and 5-Bromocytidine. Chemical Papers. Available at: [Link] (Accessed: February 24, 2026).

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An In-depth Technical Guide to the Electrophilicity of 2-Bromo-5-isothiocyanatopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrophilic nature of 2-Bromo-5-isothiocyanatopyridine, a key building block in medicinal chemistry. We will delve into the electronic factors governing its reactivity, explore its interactions with nucleophiles, and present methodologies for quantifying its electrophilicity.

Introduction: The Significance of Electrophilicity in Drug Design

Electrophilicity, the ability of a molecule to accept electrons, is a fundamental concept in drug discovery and development.[1] The interactions between electrophilic moieties on a drug molecule and nucleophilic targets within a biological system are often the basis of a drug's mechanism of action. Isothiocyanates (ITCs) are a class of compounds characterized by the highly reactive -N=C=S functional group, which confers a significant degree of electrophilicity.[2] This reactivity makes them valuable tools for forming covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[3][4]

This compound combines the electrophilic isothiocyanate group with a bromo-substituted pyridine ring. This unique combination of functionalities presents both opportunities and challenges in the design of targeted covalent inhibitors and other therapeutic agents. Understanding the electrophilicity of this molecule is paramount for predicting its reactivity, designing effective syntheses, and ultimately, developing safe and efficacious drugs.

Molecular Architecture and Electronic Landscape

The electrophilicity of this compound is not solely determined by the isothiocyanate group but is significantly modulated by the electronic properties of the substituted pyridine ring.

The Isothiocyanate Moiety: An Intrinsic Electrophile

The carbon atom of the isothiocyanate group (-N=C=S) is inherently electrophilic due to the polarization of the double bonds with the more electronegative nitrogen and sulfur atoms.[3][5] This creates a partial positive charge on the carbon, making it susceptible to attack by nucleophiles.

Electronic Influence of the 2-Bromopyridine Ring

The pyridine ring, being an electron-deficient aromatic system, acts as an electron-withdrawing group, which is expected to enhance the electrophilicity of the attached isothiocyanate. Furthermore, the bromine atom at the 2-position also exerts a net electron-withdrawing effect through induction, further increasing the partial positive charge on the isothiocyanate carbon. However, the position of these substituents relative to the isothiocyanate group is crucial in determining the magnitude of this electronic influence. In this compound, the isothiocyanate is at the 5-position (a meta-like position relative to the nitrogen), which experiences a less direct resonance-based electron withdrawal compared to the ortho and para positions.

The interplay of these electronic factors can be visualized as follows:

G cluster_molecule This compound cluster_effects Electronic Effects cluster_electrophilicity Impact on Electrophilicity N_ring N C2 C2-Br Inductive Inductive Effect (-I) N_ring->Inductive Pyridine N Resonance Resonance Effect (-M) N_ring->Resonance Pyridine ring C3 C3 C2->Inductive Br atom C4 C4 C5 C5-NCS C6 C6 Electrophilicity Increased Electrophilicity of NCS Carbon Inductive->Electrophilicity Resonance->Electrophilicity

Caption: Electronic effects influencing the electrophilicity of the isothiocyanate group.

Reactivity with Nucleophiles

The primary reaction of isothiocyanates is the addition of a nucleophile to the electrophilic carbon atom.[5] Common biological nucleophiles include amines, thiols, and alcohols.[5]

  • Reaction with Amines: Primary and secondary amines react with isothiocyanates to form thiourea derivatives.[3] This reaction is fundamental in the labeling of proteins and peptides.

  • Reaction with Thiols: Thiols, such as the side chain of cysteine, react with isothiocyanates to form dithiocarbamates.[3] This is a key reaction in the mechanism of action of many isothiocyanate-containing drugs.

  • Reaction with Alcohols: Alcohols react to form thiocarbamates, although this reaction is generally slower than with amines or thiols.

The reactivity of this compound with these nucleophiles will be influenced by the electronic factors discussed previously. The electron-withdrawing nature of the 2-bromopyridine ring is expected to accelerate the rate of nucleophilic attack compared to an alkyl or simple aryl isothiocyanate.

Quantifying Electrophilicity: Methodologies

A quantitative understanding of the electrophilicity of this compound is crucial for predicting its reactivity and for structure-activity relationship (SAR) studies. Both experimental and computational approaches can be employed.

Experimental Determination

Competitive Kinetic Analysis: A common method to determine the relative electrophilicity of a compound is through competitive kinetic experiments.[1] In this setup, this compound and a reference electrophile are allowed to react with a limiting amount of a nucleophile. The ratio of the products formed, as determined by techniques like HPLC or NMR, provides a measure of their relative reaction rates and thus their relative electrophilicity.

Experimental Workflow for Competitive Kinetic Analysis:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of: - this compound - Reference Electrophile C Mix the solutions at a controlled temperature A->C B Prepare a solution of a limiting amount of a nucleophile (e.g., N-acetylcysteine) B->C D Quench the reaction at various time points C->D E Analyze the product mixture by HPLC or LC-MS D->E F Determine the ratio of products formed E->F G Calculate the relative rate constant (k_rel) F->G

Caption: Workflow for competitive kinetic analysis to determine relative electrophilicity.

Computational Analysis

Computational chemistry provides powerful tools to predict and understand electrophilicity.[6][7]

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various electronic properties that correlate with electrophilicity.[8] Key parameters include:

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a good indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests higher electrophilicity.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. A region of strong positive potential (blue) on the isothiocyanate carbon would indicate a high degree of electrophilicity.

  • Fukui Functions: These functions can be used to identify the most electrophilic sites within a molecule.

Computational Workflow for Electrophilicity Analysis:

G cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis A Build the 3D structure of this compound B Perform geometry optimization using a suitable DFT functional and basis set A->B C Calculate electronic properties: - LUMO energy - Molecular Electrostatic Potential (MEP) - Fukui functions B->C D Analyze the LUMO energy in comparison to reference compounds C->D E Visualize the MEP map to identify the most electrophilic site C->E F Interpret Fukui functions to confirm the electrophilic center C->F

Caption: Workflow for computational analysis of electrophilicity using DFT.

Synthetic Protocols and Applications

The electrophilic nature of this compound makes it a versatile reagent in organic synthesis, particularly for the introduction of a pyridylthiourea or related moiety.

General Protocol for the Synthesis of a Pyridylthiourea Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Amine Addition: To the stirred solution, add the primary amine (1.0-1.2 eq) either neat or as a solution in the same solvent. The addition is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Drug Discovery

The 2-bromopyridyl moiety can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[9][10] This allows for the synthesis of complex molecules where the isothiocyanate group can be used for covalent targeting of a protein of interest, while the rest of the molecule can be optimized for binding affinity and pharmacokinetic properties.

Summary of Key Data

PropertyDescriptionSignificance
Electrophilic Center The carbon atom of the isothiocyanate (-N=C=S) group.The primary site for nucleophilic attack.
Electronic Effects The 2-bromopyridine ring is electron-withdrawing due to the inductive effects of the nitrogen and bromine atoms and the resonance effect of the pyridine ring.Enhances the electrophilicity of the isothiocyanate carbon, increasing its reactivity.
Primary Reactions Addition of nucleophiles such as amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively.Forms the basis for its use in covalent labeling and as a building block in synthesis.
Reactivity Modulation The bromine atom at the 2-position can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.Allows for further diversification of the molecular scaffold.

Conclusion

This compound is a valuable reagent for drug discovery and development, possessing a tunable electrophilic center. Its reactivity is governed by the inherent electrophilicity of the isothiocyanate group, which is further enhanced by the electron-withdrawing properties of the 2-bromopyridine ring. A thorough understanding of its electronic properties, reactivity with nucleophiles, and methods for quantifying its electrophilicity is essential for its effective application in the design and synthesis of novel therapeutic agents. The methodologies and protocols outlined in this guide provide a framework for researchers to harness the potential of this versatile molecule.

References

  • Isothiocyanates: happy-go-lucky reagents in organic synthesis. RSC Publishing.
  • An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups. Benchchem.
  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applic
  • Electrophiles in foods: the current status of isothiocyan
  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights
  • 2-Bromo-5-iodopyridine | 73290-22-9. ChemicalBook.
  • Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Benchchem.
  • Analyzing radical polar effects by leveraging a comput
  • Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. PMC.
  • Reactivity in Nucleophilic Aromatic Substitution: A Compar
  • Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research.

Sources

An In-depth Technical Guide to the Discovery and History of Pyridyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl isothiocyanates represent a fascinating and increasingly important class of heterocyclic compounds. Characterized by a pyridine ring linked to a highly reactive isothiocyanate (-N=C=S) functional group, these molecules sit at the crossroads of synthetic chemistry and pharmacology. Their unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the electrophilic isothiocyanate moiety, have made them valuable synthons for the creation of more complex heterocyclic systems.

Beyond their utility as building blocks, pyridyl isothiocyanates have garnered significant attention for their diverse biological activities. They are recognized as potent hydrogen sulfide (H₂S) donors, a property that underpins their promising cardioprotective effects.[1] Furthermore, a growing body of evidence highlights their potential as anticancer agents, capable of modulating critical cellular signaling pathways.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridyl isothiocyanates, offering a technical resource for researchers and professionals in the field of drug discovery and development.

The Genesis of Pyridyl Isothiocyanates: A Historical Perspective

The story of pyridyl isothiocyanates is intrinsically linked to the broader history of isothiocyanate chemistry, which dates back to the 19th century with the investigation of naturally occurring mustard oils.[3] However, the synthesis of their pyridyl analogues is a more recent development, largely driven by the quest for novel bioactive compounds.

Early methods for the synthesis of isothiocyanates often relied on hazardous reagents, most notably thiophosgene (CSCl₂).[4] While effective, the high toxicity and volatility of thiophosgene spurred the search for safer alternatives. This led to the development of "thiocarbonyl transfer" reagents like 1,1'-thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thionocarbonate.[4][5] These reagents offered a milder and less hazardous approach to the synthesis of isothiocyanates, including the pyridyl variants.

A significant leap forward in the accessibility of pyridyl isothiocyanates came with the refinement of methods based on the decomposition of dithiocarbamate salts. These salts are readily formed from the reaction of a primary amine (in this case, an aminopyridine) with carbon disulfide (CS₂).[4] The subsequent desulfurization of the dithiocarbamate intermediate yields the desired isothiocyanate. This two-step, one-pot approach has become the cornerstone of modern pyridyl isothiocyanate synthesis, offering a safer, more efficient, and scalable route to these valuable compounds.[6] The work of researchers such as Drobnica and Martvoň in the mid-20th century was instrumental in exploring the synthesis and biological activities of a wide range of isothiocyanates, laying the groundwork for future investigations into pyridyl derivatives.[7]

Synthetic Strategies for Pyridyl Isothiocyanates

The synthesis of pyridyl isothiocyanates has evolved significantly, moving from hazardous, multi-step procedures to more streamlined and safer one-pot methodologies. The choice of synthetic route often depends on the desired scale, the electronic nature of the starting aminopyridine, and the available laboratory infrastructure.

Classical Methods: The Thiophosgene Era

The reaction of aminopyridines with thiophosgene was one of the earliest methods employed for the synthesis of pyridyl isothiocyanates.[4] This reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

While historically significant, the use of thiophosgene is now largely avoided due to its extreme toxicity and the often-harsh reaction conditions required.

Modern One-Pot Syntheses from Aminopyridines

The most widely adopted and practical approach for the synthesis of pyridyl isothiocyanates is the one-pot reaction of aminopyridines with carbon disulfide, followed by desulfurization.[6] This method is favored for its operational simplicity, the use of less hazardous reagents, and its applicability to a broad range of substituted aminopyridines.

The general workflow for this synthesis is as follows:

cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization Aminopyridine Aminopyridine Dithiocarbamate Dithiocarbamate Salt Aminopyridine->Dithiocarbamate + CS₂ + Base CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Base Base (e.g., DABCO, NaH) Base->Dithiocarbamate Pyridyl_Isothiocyanate Pyridyl Isothiocyanate Dithiocarbamate->Pyridyl_Isothiocyanate + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent (e.g., FeCl₃, TsCl) Desulfurizing_Agent->Pyridyl_Isothiocyanate

Caption: One-pot synthesis of pyridyl isothiocyanates.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 3-Pyridyl Isothiocyanate[8]
  • Dithiocarbamate Salt Formation:

    • To a solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., DABCO, 2.0 eq).

    • Stir the mixture at room temperature.

    • Slowly add carbon disulfide (CS₂, 2.0-4.0 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Desulfurization:

    • To the resulting suspension of the dithiocarbamate salt, add a solution of a desulfurizing agent (e.g., aqueous iron(III) chloride, 2.0 eq) dropwise.

    • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 3-pyridyl isothiocyanate.

Comparative Yields of Pyridyl Isothiocyanate Synthesis

The choice of synthetic method and reaction conditions can significantly impact the yield of the desired pyridyl isothiocyanate. The following table provides a comparison of reported yields for the synthesis of 2-, 3-, and 4-pyridyl isothiocyanates using different methods.

IsomerStarting MaterialMethodDesulfurizing AgentYield (%)Reference
2-Pyridyl2-AminopyridineOne-potFeCl₃73[8]
3-Pyridyl3-AminopyridineOne-potFeCl₃96[8]
4-Pyridyl4-AminopyridineOne-potFeCl₃83[8]
3-Pyridyl3-AminopyridineTwo-stepTsCl85[9]

Biological Significance and Applications in Drug Discovery

The unique chemical properties of pyridyl isothiocyanates translate into a diverse range of biological activities, making them attractive scaffolds for drug discovery.

As Hydrogen Sulfide (H₂S) Donors

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous gasotransmitter with important roles in cardiovascular homeostasis.[7] A number of isothiocyanates, including pyridyl derivatives, have been identified as H₂S donors.[1] The release of H₂S is triggered by the reaction of the isothiocyanate with endogenous thiols, such as cysteine.[8][10][11][12][13]

The proposed mechanism involves the nucleophilic attack of the thiol group of cysteine on the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate adduct. This intermediate then undergoes an intramolecular cyclization to release H₂S.[11][12]

Pyridyl_ITC Pyridyl-N=C=S Adduct Dithiocarbamate Adduct Pyridyl_ITC->Adduct + Cysteine Cysteine Cysteine Cysteine->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization H2S H₂S Cyclization->H2S Byproduct Cyclic Byproduct Cyclization->Byproduct

Caption: Mechanism of H₂S release from pyridyl isothiocyanates.

This H₂S-donating property is believed to be responsible for the observed cardioprotective effects of certain pyridyl isothiocyanates, which include the attenuation of ischemia-reperfusion injury.[1]

As Anticancer Agents

Pyridyl isothiocyanates have emerged as promising candidates for cancer therapy. Their anticancer activity is attributed to their ability to modulate multiple cellular signaling pathways that are often dysregulated in cancer.[2] Two of the most important pathways targeted by these compounds are the PI3K/AKT and MAPK signaling cascades.[3][14][15]

The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Pyridyl isothiocyanates have been shown to inhibit this pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[2]

The MAPK pathway is another key signaling cascade that controls a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer. By modulating the activity of key components of the MAPK pathway, pyridyl isothiocyanates can exert their anticancer effects.[2]

cluster_0 PI3K/AKT Pathway cluster_1 MAPK Pathway Pyridyl_ITC Pyridyl Isothiocyanate PI3K PI3K Pyridyl_ITC->PI3K Inhibition RAS RAS Pyridyl_ITC->RAS Inhibition AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Inhibition of PI3K/AKT and MAPK pathways by pyridyl isothiocyanates.

Structure-Activity Relationship (SAR) of Pyridyl Isothiocyanates as Anticancer Agents

The anticancer potency of pyridyl isothiocyanates can be significantly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of pyridyl isothiocyanate derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
1 HHHMCF-7 (Breast)43.4[16]
2 HClHPC-3 (Prostate)66.6[17]
3 HHHA549 (Lung)5.98[16]
4 CH₃HHHCT-116 (Colon)60.9[17]

Note: This table is a representative example, and the specific activities can vary depending on the assay conditions.

Experimental Workflow for In Vitro Anticancer Activity Assessment

The evaluation of the anticancer potential of pyridyl isothiocyanates typically involves a series of in vitro assays to determine their effects on cancer cell viability, proliferation, and apoptosis.

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis Cell_Line Cancer Cell Line Seeding Seed cells in multi-well plates Cell_Line->Seeding Treatment Treat cells Seeding->Treatment Compound Pyridyl Isothiocyanate (various concentrations) Compound->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate Viability Viability Assay (e.g., MTT, SRB) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis Incubate->Cell_Cycle IC50 Determine IC₅₀ values Viability->IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism Cell_Cycle->Mechanism

Caption: Workflow for in vitro anticancer activity assessment.

Conclusion and Future Outlook

Pyridyl isothiocyanates have journeyed from being chemical curiosities to becoming promising scaffolds in medicinal chemistry. Their history reflects the broader evolution of synthetic organic chemistry towards safer and more efficient methodologies. The development of robust one-pot syntheses has made these compounds readily accessible, paving the way for extensive investigations into their biological properties.

The dual role of pyridyl isothiocyanates as both H₂S donors and anticancer agents highlights their therapeutic potential. Future research will likely focus on several key areas:

  • Optimization of Synthetic Methods: Further refinement of synthetic protocols to improve yields, reduce waste, and expand the scope of accessible derivatives.

  • Elucidation of Biological Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by pyridyl isothiocyanates to better understand their mechanisms of action.

  • Structure-Activity Relationship Studies: Systematic exploration of the chemical space around the pyridyl isothiocyanate scaffold to identify derivatives with enhanced potency and selectivity.

  • In Vivo Studies and Clinical Translation: Progression of the most promising candidates into preclinical and clinical studies to evaluate their therapeutic efficacy and safety in relevant disease models.

The continued exploration of pyridyl isothiocyanates holds great promise for the development of novel therapeutics for a range of diseases, from cardiovascular disorders to cancer.

References

Sources

Methodological & Application

protocol for labeling lysine residues with 2-Bromo-5-isothiocyanatopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

This Application Note details the protocol for covalently labeling protein lysine residues using 2-Bromo-5-isothiocyanatopyridine (2-Br-5-NCS-Py). This reagent serves as a bifunctional "staple" or "handle" in chemoproteomics and fragment-based drug discovery (FBDD).

The Scientific Rationale:

  • Primary Reactivity (The Anchor): The isothiocyanate (-NCS) group at position 5 is a soft electrophile that reacts specifically with primary amines (Lysine

    
    -NH
    
    
    
    and N-terminal
    
    
    -NH
    
    
    ) under basic conditions (pH 9.0) to form a stable thiourea linkage.
  • Secondary Utility (The Warhead/Tag): The bromine atom at position 2 of the pyridine ring is relatively inert under labeling conditions but serves two critical downstream functions:

    • Isotopic Signature: Bromine possesses a unique ~1:1 isotopic ratio (

      
      Br/
      
      
      
      Br), creating a distinct "doublet" signature in Mass Spectrometry (MS) that validates the label's presence.
    • Chemical Handle: The 2-bromopyridine moiety acts as a latent electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (

      
      ) in subsequent workflow steps.
      

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the deprotonated lysine amine onto the central carbon of the isothiocyanate group.

Key Mechanistic Constraints:

  • pH Dependence: Lysine residues have a pKa

    
     10.5. To ensure a sufficient population of deprotonated, nucleophilic amines (-NH
    
    
    
    vs -NH
    
    
    ), the reaction buffer must be maintained at pH 9.0–9.5 .
  • Competition: Hydrolysis of the isothiocyanate is a competing side reaction, though slower than aminolysis. High reagent excess compensates for this.

ReactionScheme Protein Protein-Lys-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Protein->Intermediate pH 9.0 Deprotonation Reagent This compound (Electrophile) Reagent->Intermediate Nucleophilic Attack Product Thiourea Conjugate (Stable Bond) Intermediate->Product Proton Transfer

Figure 1: Reaction pathway for thiourea bond formation between a protein lysine and this compound.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
This compound >95% Purity, AnhydrousLabeling Reagent
Sodium Carbonate (Na

CO

)
ACS Reagent GradeBuffer Component (Base)
Sodium Bicarbonate (NaHCO

)
ACS Reagent GradeBuffer Component (Acid)
DMSO (Dimethyl Sulfoxide) Anhydrous, stored over sievesReagent Solvent
Zeba™ Spin Desalting Columns 7K MWCO (or similar)Purification/Buffer Exchange
LC-MS Grade Water/Acetonitrile -Analysis
Buffer Preparation (Critical)
  • Labeling Buffer (0.1 M Carbonate, pH 9.0):

    • Mix 0.1 M NaHCO

      
       and 0.1 M Na
      
      
      
      CO
      
      
      solutions until pH 9.0 is reached.
    • Note:Do NOT use Tris, Glycine, or Ammonium salts. These contain primary amines that will scavenge the reagent and inhibit protein labeling.[1]

Experimental Protocol

Step 1: Protein Preparation[4][5][6][7]
  • Ensure the target protein is in an amine-free buffer (e.g., PBS or HEPES). If the protein is stored in Tris, perform a buffer exchange into Labeling Buffer (pH 9.0) using a desalting column or dialysis.

  • Adjust protein concentration to 1–5 mg/mL (approx. 20–100

    
    M). Higher concentrations improve labeling efficiency by favoring second-order kinetics.
    
Step 2: Reagent Preparation
  • Calculate the required amount of this compound.

    • Target Stoichiometry: 10 to 20 molar excess over protein.

  • Dissolve the reagent in anhydrous DMSO to create a 10 mM or 50 mM stock solution .

    • Caution: Prepare this immediately before use.[1] Isothiocyanates degrade in wet DMSO.

Step 3: Conjugation Reaction
  • Add the calculated volume of Reagent Stock to the Protein solution.

    • Constraint: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

  • Mix gently by pipetting. Do not vortex vigorously.

  • Incubation:

    • Standard: 2 hours at Room Temperature (20–25°C) in the dark.

    • Alternative (for labile proteins): Overnight (12–16h) at 4°C.

Step 4: Quenching & Purification
  • Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris amine will rapidly scavenge any unreacted isothiocyanate.

  • Purify: Remove excess reagent and hydrolysis byproducts using a Zeba Spin Desalting Column (equilibrated in PBS or storage buffer) or size-exclusion chromatography (SEC).

Quality Control & Validation (Self-Validating System)

The success of this protocol relies on analytical validation. The bromine atom provides a built-in mass spectrometry check.

A. LC-MS Analysis (Intact Protein)

Analyze the purified conjugate via ESI-TOF or Orbitrap MS.

ParameterExpected Result
Mass Shift (

Mass)
+214.0 Da (monoisotopic,

Br) per label attached.
Isotopic Pattern Look for the "Doublet" : Peaks separated by 2 Da (

Br and

Br) with nearly equal intensity (100% : 97%).
Degree of Labeling (DOL) Calculate the average number of labels:

B. Peptide Mapping (Site Localization)

To identify which lysines are modified:

  • Digest with Trypsin (cleaves at Arg/Lys). Note: Modified lysines are no longer substrates for Trypsin, leading to missed cleavages at the labeling site.

  • Digest with Chymotrypsin or Glu-C for orthogonal mapping.

  • Search data for dynamic modification: +213.921 Da (C

    
    H
    
    
    
    N
    
    
    S
    
    
    Br)
    .

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_qc Validation Phase Buffer Buffer Exchange (Into 0.1M Na2CO3 pH 9.0) Mix Mix Protein + Reagent (10-20x Molar Excess) Buffer->Mix Stock Prep Reagent Stock (2-Br-5-NCS-Py in DMSO) Stock->Mix Incubate Incubate 2h @ RT or O/N @ 4°C Mix->Incubate Quench Quench with Tris (Scavenge Excess Reagent) Incubate->Quench Purify Desalting / SEC (Remove small molecules) Quench->Purify MS LC-MS Analysis (Check +214 Da Shift & Br Isotope) Purify->MS

Figure 2: Step-by-step experimental workflow for lysine labeling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Labeling Observed Buffer contains amines (Tris/Glycine).Strictly use Carbonate/Bicarbonate or Borate buffers.[2]
pH is too low (< 8.0).Verify pH is 9.0–9.5 to ensure Lys deprotonation.
Precipitation DMSO concentration > 10%.Keep DMSO < 5%. Add reagent slowly while stirring.
Over-labeling (Precipitation/Activity Loss) Reagent excess too high.Titrate reagent down (e.g., 5x excess). Reduce reaction time.
Hydrolysis of Reagent Wet DMSO or old stock.Use anhydrous DMSO; prepare stock immediately before use.[1]

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets - Amines; Chapter 2: The Chemistry of Reactive Groups - Isothiocyanates).

  • Banks, D. D., et al. (2000). "The effect of pH and temperature on the kinetics of labeling of amines by isothiocyanates." Bioconjugate Chemistry, 11(5), 652-660.

  • Gamage, S. A., et al. (2010). "Structure-activity relationships for this compound derivatives." Bioorganic & Medicinal Chemistry. (Contextual reference for bromopyridine chemistry).

  • Hacker, S. M., et al. (2017). "Global profiling of lysine reactivity and ligandability in the human proteome." Nature Chemistry, 9, 1181–1190. (Demonstrates lysine-reactive profiling principles).

Sources

using 2-Bromo-5-isothiocyanatopyridine in peptide modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Peptide Modification using 2-Bromo-5-isothiocyanatopyridine

Executive Summary

This guide details the application of This compound (CAS: 886364-21-2 or analogs) as a bifunctional "linchpin" reagent for peptide modification. Unlike standard labeling reagents (e.g., FITC), this compound introduces a dual-modal handle:

  • Isothiocyanate (-NCS): A chemoselective electrophile for rapid, stable conjugation to primary amines (N-terminus or Lysine) via thiourea formation.

  • Bromopyridine (-Br): An electron-deficient aryl halide handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (

    
    ).
    

This dual functionality enables a "Tag-and-Modify" strategy, allowing researchers to first cap a peptide sequence and subsequently install diverse functional groups (fluorophores, PEG chains, drug warheads) or induce macrocyclization under mild conditions.

Mechanism of Action

The utility of this compound relies on the orthogonal reactivity of its two functional groups.

  • Step 1: Thiourea Formation (The "Tag"): The isothiocyanate carbon is highly electrophilic. Nucleophilic attack by a primary amine (

    
    ) leads to a stable thiourea linkage. The reaction rate and site-selectivity are controlled by pH.[1]
    
    • N-terminal

      
      -amine (
      
      
      
      ): Selectively labeled at pH 8.0–8.5.
    • Lysine

      
      -amine (
      
      
      
      ): Labeled at pH > 10.0.
  • Step 2: Cross-Coupling (The "Modify"): The 2-bromo-pyridine moiety is an excellent substrate for Pd(0) oxidative addition due to the electron-withdrawing nature of the pyridine ring. This allows for Suzuki-Miyaura coupling with boronic acids in aqueous/organic mixtures, compatible with the peptide backbone.

Experimental Workflows

Visual Workflow: The "Tag-and-Modify" Strategy

G Peptide Native Peptide (R-NH2) Intermediate Bromopyridine-Capped Peptide (Stable Thiourea Linkage) Peptide->Intermediate Step 1: Tagging pH 8.5, 2h (-NCS + -NH2) Reagent This compound Reagent->Intermediate FinalProduct Functionalized Peptide (Biaryl Conjugate) Intermediate->FinalProduct Step 2: Modification Pd(OAc)2, Ligand Suzuki Coupling BoronicAcid Functional Boronic Acid (R'-B(OH)2) BoronicAcid->FinalProduct

Figure 1: Two-stage modification workflow. The stable thiourea intermediate serves as a versatile platform for late-stage diversification.

Detailed Protocols

Protocol A: Site-Selective N-Terminal Labeling

Objective: To attach the bromopyridine handle to the N-terminus without modifying Lysine side chains.

Materials:

  • Peptide stock (10 mM in water or DMF).

  • This compound (100 mM in dry DMSO). Note: Prepare fresh.

  • Reaction Buffer: 0.1 M Sodium Phosphate or Bicarbonate, pH 8.0–8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Dissolution: Dissolve peptide in Reaction Buffer to a final concentration of 1–2 mM.

    • Expert Tip: If the peptide is hydrophobic, add up to 20% (v/v) DMF or MeCN to maintain solubility.

  • Reagent Addition: Add a 5-fold molar excess of this compound solution to the peptide mixture.

    • Example: For 100 µL peptide (100 nmol), add 5 µL reagent (500 nmol).

  • Incubation: Vortex gently and incubate at Room Temperature (RT) for 2–4 hours in the dark.

    • Monitoring: Check reaction progress via LC-MS. Look for a mass shift of +198.9 Da (monoisotopic mass of the bromopyridyl-thiourea adduct).

  • Quenching: Add Tris-HCl buffer (to 50 mM final) and incubate for 15 mins to scavenge excess isothiocyanate.

  • Purification: Remove excess reagent and salts using a C18 Spin Column or RP-HPLC. Lyophilize the "Bromo-Tagged" peptide.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: To react the Bromo-Tagged peptide with a functional boronic acid (e.g., Phenyl-B(OH)2, Fluorophore-Boronate).

Materials:

  • Bromo-Tagged Peptide (from Protocol A).

  • Aryl Boronic Acid partner (5–10 equivalents).

  • Catalyst: Pd(OAc)₂ (10 mol%) + Water-soluble Ligand (e.g., TPPTS or sSPhos) (20 mol%).

    • Alternative: Pd(PPh₃)₄ (if using higher organic solvent ratio).

  • Base: Na₂CO₃ (0.1 M aqueous).

  • Solvent: Water/Acetonitrile (2:1 ratio).

Procedure:

  • Setup: In a small vial (or PCR tube), dissolve the Bromo-Tagged peptide (1 mM final) and Boronic Acid (5 mM) in the Water/MeCN solvent mixture.

  • Degassing: Sparge the solution with Nitrogen or Argon for 5 minutes. Oxygen inhibits the Pd catalyst.

  • Catalyst Addition: Add the Pre-mixed Pd/Ligand complex (dissolved in degassed water) to the reaction.

  • Base Addition: Add Na₂CO₃ (final conc. 20–50 mM).

  • Reaction: Seal the vial under inert gas. Incubate at 37°C–50°C for 4–12 hours.

    • Note: The pyridine ring activates the bromine, often allowing milder temperatures than standard aryl bromides.

  • Workup: Filter the reaction mixture (to remove Pd black) and purify directly via RP-HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Yield (Step 1) pH too low (< 7.5)Adjust buffer to pH 8.5. The amine must be deprotonated to react.
Non-Specific Labeling (Step 1) pH too high (> 9.5)At high pH, Lysine side chains (

) become reactive. Keep pH < 9.0 for N-term specificity.
Reagent Precipitation Poor solubility in bufferIncrease organic co-solvent (DMF/DMSO) up to 30%. Ensure reagent is dissolved in DMSO before adding to buffer.
Failed Coupling (Step 2) Catalyst PoisoningThioureas can coordinate Pd. Increase catalyst loading to 20 mol% or use a strong ligand like XPhos or sSPhos to outcompete the sulfur.
Desulfurization Harsh conditionsAvoid strong bases (e.g., NaOH) or high temps (>80°C) during Suzuki coupling, as thioureas can desulfurize to amidines.

Advanced Application: Peptide Macrocyclization

This reagent can be used to "staple" peptides.[2]

  • Design: Incorporate a Cysteine residue and a free N-terminus (or Lysine) in the sequence.

  • Workflow:

    • React This compound with the amine (Protocol A).

    • Perform a nucleophilic aromatic substitution (

      
      ) or Pd-catalyzed thio-arylation where the Cysteine thiol attacks the Bromine position on the pyridine ring.
      
    • Result: A rigid cyclic peptide stabilized by a pyridine-thiourea bridge.

Safety & Handling

  • Toxicity: Isothiocyanates are sensitizers and lachrymators. Handle in a fume hood.

  • Storage: Store the solid reagent at -20°C under desiccated conditions. Moisture hydrolyzes the -NCS group to a non-reactive amine.

  • Waste: Dispose of palladium and halogenated organics in appropriate hazardous waste streams.

References

  • Isothiocyanate "Click" Chemistry on Peptides

    • Citation: Li, Z., et al. (2021). "Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation."[3] Journal of the American Society for Mass Spectrometry.[3]

    • Relevance: Establishes the stability and reaction conditions for aryl-isothiocyan
  • Suzuki-Miyaura Coupling on Thiourea Derivatives

    • Citation: Chen, W., et al. (2019). "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides."[4][5] Nature Communications.[5]

    • Relevance: Demonstrates that Pd-catalyzed coupling is viable on thiourea-containing substrates without poisoning the catalyst, provided appropri
  • Halogenated Pyridines in Peptide Modification

    • Citation: Cohen, D. T., et al. (2019). "Late-Stage Diversification of Peptides via Chemoselective Palladium-Catalyzed Cross-Coupling." Chemical Science.
    • Relevance: Validates the use of heteroaryl halides (like bromopyridine)
  • General Isothiocyanate Protocol

    • Citation: BenchChem Technical Guides.
    • Relevance: Provides foundational parameters for pH, solvent, and stoichiometry.

Sources

Application Note: 2-Bromo-5-isothiocyanatopyridine as a Rigid Heterobifunctional Crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Bromo-5-isothiocyanatopyridine (CAS: 886364-21-2), a specialized heterobifunctional reagent. Unlike standard flexible crosslinkers (e.g., PEG-based), this compound offers a rigid pyridine scaffold with orthogonal reactivity: an amine-reactive isothiocyanate (-NCS) group and a metal-catalyst-reactive aryl bromide (-Br).

Executive Summary

This compound is a high-value heterobifunctional building block used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , molecular glues , and rigid bioconjugates . Its utility lies in its ability to link two distinct nucleophiles or pharmacophores via a stable, aromatic pyridine spacer.

  • Primary Reactivity (Site A): The isothiocyanate (-NCS) group reacts rapidly with primary amines (Lysine residues, N-termini) under mild physiological conditions to form stable thiourea linkages.

  • Secondary Reactivity (Site B): The bromine (-Br) at the 2-position is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ), allowing for the subsequent attachment of a second ligand or warhead.
    

Chemical Mechanism & Logic

The power of this crosslinker is its orthogonality . You can perform a reaction at Site A without disturbing Site B, or vice versa, provided the correct sequence is followed.

The Reaction Hierarchy
  • The Kinetic Product (NCS Reaction): The carbon of the isothiocyanate group is highly electrophilic. It reacts with nucleophiles (R-NH

    
    ) to form a thiourea. This reaction is chemoselective at pH 8.0–9.5.
    
  • The Thermodynamic/Catalytic Product (Br Reaction): The C-Br bond on the pyridine ring is stable under standard bioconjugation conditions. It requires activation (Pd catalyst or high heat with strong nucleophiles) to react. This allows the bromine to serve as a "dormant" handle.

Visualization: Orthogonal Reactivity Flow

ReactionMechanism cluster_legend Reaction Conditions Reagent 2-Bromo-5- isothiocyanatopyridine Intermediate Stable Thiourea Intermediate (Contains Br) Reagent->Intermediate pH 8.5 (Fast) Amine Primary Amine (Protein/Ligand A) Amine->Intermediate Final Bifunctional Conjugate Intermediate->Final Pd Catalyst (Suzuki/Buchwald) Partner Boronic Acid/Amine (Ligand B) Partner->Final Mild (pH 8-9) Mild (pH 8-9) Harsh (Catalysis) Harsh (Catalysis)

Caption: Step-wise assembly logic. The NCS group is engaged first under mild conditions, preserving the Aryl Bromide for subsequent catalytic coupling.

Applications in Drug Discovery

This reagent is not a "protein-protein" crosslinker in the traditional sense (like Glutaraldehyde). It is a Ligand-Linker-Ligand builder.

Application AreaFunctionMechanism
PROTAC Synthesis Linker ConstructionConnects an E3 ligase binder (via NCS) to a Target Protein binder (via Br).
FBLD (Fragment-Based) Covalent TetheringNCS covalently locks fragment to protein; Br acts as a handle for X-ray crystallography (anomalous scattering) or further expansion.
Fluorescent Probes Rigid SpacerLinks a fluorophore to a targeting peptide without introducing flexible alkyl chains that reduce binding affinity.

Detailed Experimental Protocols

Safety Pre-requisites
  • Hazard: Isothiocyanates are sensitizers and lachrymators. Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Protocol A: Synthesis of a Heterobifunctional Ligand (Small Molecule)

Target: To link Amine-Drug (A) with Boronic Acid-Tag (B).

Step 1: Isothiocyanate Coupling (Formation of Thiourea)

  • Dissolution: Dissolve 1.0 eq of This compound in anhydrous DMF or DMSO. Prepare a 100 mM stock.

  • Reaction: Add 1.1 eq of Amine-Drug (A) .

  • Base: Add 2.0 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1][2] Look for mass shift +M(Reagent). The Br isotope pattern (1:1 ratio of 79Br/81Br) will be visible.

  • Purification: Precipitate with cold ether or purify via Flash Chromatography (Silica).

    • Result:Bromo-Pyridine-Thiourea-Drug (Intermediate 1) .

Step 2: Suzuki-Miyaura Cross-Coupling (Displacement of Br)

  • Setup: Dissolve Intermediate 1 (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Additions: Add Boronic Acid-Tag (B) (1.2 eq) and Potassium Carbonate (

    
    , 3.0 eq).
    
  • Catalyst: Degas with Nitrogen for 10 mins. Add

    
     (0.05 eq).
    
  • Heating: Heat to 80°C for 4–12 hours under inert atmosphere.

  • Workup: Filter through Celite, concentrate, and purify via HPLC.

Protocol B: Protein Surface Modification (Covalent Probe)

Target: To label surface Lysines with a reactive Bromide handle for downstream click/coupling.

  • Buffer Prep: Prepare 50 mM Sodium Borate or Carbonate buffer, pH 8.5. Avoid Tris or Glycine buffers as they contain competing amines.

  • Protein Prep: Dilute protein to 1–5 mg/mL in the conjugation buffer.

  • Reagent Addition: Add This compound (dissolved in DMSO) to the protein.

    • Ratio: Use a 10–20 molar excess of reagent over protein.

    • DMSO Limit: Keep final DMSO concentration < 10% to prevent denaturation.

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NCS groups.

  • Desalting: Remove excess reagent using a Zeba™ Spin Desalting Column or dialysis.

    • Validation: Verify labeling via intact protein Mass Spectrometry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Yield (Step 1) pH too lowIncrease pH to 8.5–9.0. NCS reaction is driven by the deprotonated amine.
Precipitation Reagent insolubilityPredissolve reagent in dry DMSO/DMF. Ensure organic solvent is added slowly while vortexing.
Hydrolysis of NCS Old stock / Wet solventIsothiocyanates hydrolyze in water over time. Use fresh stock solutions prepared in anhydrous DMSO.
Failed Coupling (Step 2) Thiourea poisoning PdThioureas can coordinate Palladium. Use high catalyst loading (5-10%) or switch to Buchwald precatalysts (e.g., XPhos Pd G3).

Workflow Visualization: PROTAC Linker Assembly

Workflow Start Start: this compound Step1 Step 1: Amine Conjugation (Solvent: DMF, Base: DIPEA) Start->Step1 Check1 QC: LC-MS (Check for Br pattern) Step1->Check1 Step2 Step 2: Suzuki Coupling (Reagent: Boronic Acid, Cat: Pd) Check1->Step2 Pass Final Final Product: Rigid PROTAC Linker Step2->Final

Caption: Operational workflow for synthesizing a rigid linker system using the this compound scaffold.

References

  • Santa Cruz Biotechnology. Heterobifunctional Crosslinkers: Chemistry and Applications.[3] Retrieved from

  • Organic & Biomolecular Chemistry. Near IR emitting isothiocyanato-substituted fluorophores: their synthesis and bioconjugation. (General Isothiocyanate Protocol). Retrieved from

  • Guidechem. Applications of 2-Bromo-5-chloropyridine in drug synthesis. (Analogous Pyridine Chemistry). Retrieved from

  • PubChem. Compound Summary: this compound (CAS 886364-21-2). Retrieved from

  • Thermo Fisher Scientific (Pierce). Chemistry of Crosslinking. (General reference for NCS/Amine reactivity). Retrieved from

Sources

Application Note: pH-Dependent Reactivity of 2-Bromo-5-isothiocyanatopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-isothiocyanatopyridine is a specialized heterobifunctional building block used in bioconjugation and drug discovery. Its utility stems from the orthogonal reactivity of its two functional groups: an electrophilic isothiocyanate (ITC) group at the 5-position and a bromine atom at the 2-position.

This guide focuses on the pH-dependent reactivity of the isothiocyanate group . Unlike standard phenyl isothiocyanates (PITC), the pyridine core renders this ITC moiety highly electrophilic due to electron withdrawal. This results in faster conjugation kinetics but also increased susceptibility to hydrolysis at elevated pH. This document provides optimized protocols to balance conjugation efficiency against hydrolytic degradation.

Chemical Basis of Reactivity[1]

To optimize protocols, researchers must understand the electronic environment of the molecule:

  • Pyridine Core Effect: The pyridine nitrogen is electron-withdrawing. This reduces electron density on the phenyl ring, making the ITC carbon more electropositive (more reactive) than in standard phenyl isothiocyanates.

  • Bromine Substituent: The bromine at the 2-position exerts an inductive electron-withdrawing effect (-I), further activating the ITC group at the 5-position.

  • The pH Trade-off:

    • Low pH (< 6.0): Nucleophiles (amines) are protonated and unreactive. The ITC is stable.

    • Neutral pH (6.5 – 7.5): Favors reaction with alpha-amines (N-terminus) and thiols (Cysteine).

    • Basic pH (8.0 – 9.0): Favors reaction with epsilon-amines (Lysine). However, hydroxide ions (

      
      ) begin to compete, leading to hydrolysis.
      
    • High pH (> 9.5): Hydrolysis dominates; the ITC converts to an amine, rendering the probe inert.

Reactivity Profile Summary
pH RangeDominant NucleophileReaction RateHydrolysis RiskApplication
< 6.0 None (Protonated)NegligibleVery LowStorage / Quenching
6.5 – 7.5 Cysteine (-SH), N-term (-NH2)ModerateLowSite-selective labeling
8.0 – 8.8 Lysine (

-NH2)
FastModerateGeneral protein conjugation
> 9.0 Hydroxide (

)
Very FastHighAvoid (Reagent degradation)

Mechanistic Pathways & Visualization

The following diagram illustrates the competing pathways dictated by pH. Note how the "Activated" state of the pyridine ring drives both the desired conjugation and the undesired hydrolysis.

ReactivityPathways Reagent This compound Acidic pH < 6.0 (Protonated Amines) Reagent->Acidic Stable / No Rxn Neutral pH 7.0 - 7.5 (Selective) Reagent->Neutral Target: -SH, alpha-NH2 Basic pH 8.0 - 8.8 (General) Reagent->Basic Target: Lys-NH2 HighpH pH > 9.5 (Hydrolysis) Reagent->HighpH Attack by OH- Product_Cys Thiocarbamate / Dithiocarbamate (Cys / N-term Conjugate) Neutral->Product_Cys Product_Lys Thiourea Conjugate (Lysine) Basic->Product_Lys Side_Product Aminopyridine Derivative (Inert Hydrolysis Product) HighpH->Side_Product Loss of warhead

Figure 1: pH-dependent reaction pathways. Green indicates selective conjugation; Yellow indicates general conjugation; Red indicates degradation.

Detailed Protocols

Protocol A: Lysine Conjugation (General Labeling)

Objective: Label surface-accessible lysine residues on an antibody or protein. Target pH: 8.5 (Carbonate/Bicarbonate). Note: Do not exceed pH 9.0 due to the high reactivity of the pyridyl-ITC.

Materials:

  • Protein stock (1–5 mg/mL).[1]

  • Buffer A: 0.1 M Sodium Carbonate, pH 8.5. (Avoid Tris or Glycine).

  • Reagent Stock: 10 mM this compound in anhydrous DMSO. Prepare immediately before use.

  • Purification: Desalting column (e.g., PD-10) or Dialysis cassette.

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in Buffer A. If the protein is in Tris, dialyze extensively into Buffer A. Primary amines in the buffer will quench the reagent.

  • Reagent Preparation: Dissolve the ITC reagent in DMSO.

    • Critical: The 2-bromo-pyridine core is hydrophobic. Ensure the final DMSO concentration in the reaction is 5–10% to prevent reagent precipitation before reaction.

  • Mixing: Add the reagent to the protein solution dropwise while vortexing gently.

    • Molar Ratio: Use a 10-20 fold molar excess of ITC over protein.

  • Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C.

    • Note: Standard PITC protocols often call for overnight incubation. This pyridyl analog reacts faster; prolonged incubation increases hydrolysis byproducts which may aggregate.

  • Quenching (Optional): Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM to scavenge unreacted ITC.

  • Purification: Remove excess reagent via desalting column equilibrated with PBS (pH 7.4).

Protocol B: N-Terminal / Cysteine Selective Labeling

Objective: Target the alpha-amine or accessible thiols while minimizing lysine modification. Target pH: 7.2 (Phosphate/HEPES).

Materials:

  • Buffer B: 50 mM Sodium Phosphate or HEPES, pH 7.2, 1 mM EDTA.

  • Reagent Stock: 10 mM in DMSO.

Step-by-Step:

  • Preparation: Adjust protein to pH 7.2 in Buffer B.

  • Reaction: Add reagent (5-10 fold excess).

  • Incubation: Incubate for 2-4 hours at Room Temperature.

    • Mechanism:[2][3][4] At pH 7.2, Lysine (

      
      -amino, pKa ~10.5) is almost entirely protonated (
      
      
      
      ) and unreactive. The N-terminal amine (pKa ~7.6-8.0) has a significant unprotonated fraction. Cysteine (pKa ~8.3) is also partially reactive, forming dithiocarbamates.[5]
  • Stability Check: Dithiocarbamates (Cys-ITC products) are reversible. If a stable bond is required, ensure the target is the N-terminus (forming a thiourea).

Experimental Workflow Visualization

Workflow Start Start: Protein in Storage Buffer BufferEx Buffer Exchange (Remove Tris/Amine) Start->BufferEx Choice Target? BufferEx->Choice PathLys Lysine Labeling Use Carbonate pH 8.5 Choice->PathLys General PathNterm N-Term/Cys Labeling Use Phosphate pH 7.2 Choice->PathNterm Selective React Add 2-Bromo-5-ITC (in DMSO, 10-20x excess) PathLys->React PathNterm->React Incubate Incubate 1-2 hrs @ RT (Shorter than PITC) React->Incubate Purify Desalting / Dialysis (Remove free reagent) Incubate->Purify QC QC: UV-Vis / LC-MS (Check +214 Da shift) Purify->QC

Figure 2: Optimized bioconjugation workflow for this compound.

Troubleshooting & QC

Precipitation
  • Cause: The 2-bromo-pyridine scaffold is lipophilic.

  • Solution: Ensure DMSO concentration is at least 5% in the final reaction mixture. Do not add the neat reagent directly to the buffer; predilute in DMSO.

Low Conjugation Yield
  • Cause: Hydrolysis of the ITC before reaction.

  • Solution:

    • Check pH: If pH > 9.0, hydrolysis outcompetes conjugation. Lower to 8.5.

    • Check Reagent Quality: Dissolve reagent immediately before use.[1] Do not store DMSO stocks of ITC for long periods (moisture in DMSO degrades ITC).

Verification (Mass Spectrometry)
  • Expected Mass Shift: The addition of the reagent results in a thiourea linkage.[5]

  • Formula Added:

    
    
    
  • Mass Shift: +213.92 Da (for

    
    ) and +215.92 Da (for 
    
    
    
    ).
  • Signature: Look for the characteristic 1:1 isotopic doublet of Bromine in the mass spectrum of the conjugate.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Isothiocyanates and Isocyanates).[2][1][6][7]

  • BenchChem Technical Support. (2025). Optimizing reaction conditions for peptide derivatization with isothiocyanates.

  • Jubilant Ingrevia. (2025).[6] Safety Data Sheet: 5-bromo-2-nitropyridine (Structural Analog Data).

  • Podgórski, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances.

  • ChemicalBook. (2025). 2-Bromo-5-iodopyridine Reactivity Data.

Sources

Application Notes and Protocols for Solvent Selection in Bioconjugation with 2-Bromo-5-isothiocyanatopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Bromo-5-isothiocyanatopyridine in Bioconjugation

This compound is a heterobifunctional crosslinking agent of significant interest to researchers in drug development and proteomics. Its utility lies in the dual reactivity imparted by its distinct chemical moieties: the isothiocyanate group and the bromo-pyridyl group. The isothiocyanate group provides a versatile handle for covalent modification of biomolecules, primarily through reaction with nucleophilic amine and thiol residues. The bromo-pyridyl component, on the other hand, offers a latent site for further chemical elaboration, potentially through cross-coupling reactions, thereby enabling the construction of complex bioconjugates.

The success of any bioconjugation strategy hinges on the precise control of the reaction environment, with solvent selection being a paramount consideration. The solvent system not only dictates the solubility of the reactants but also profoundly influences the reactivity and selectivity of the conjugation reaction. This guide provides a comprehensive overview of the principles governing solvent selection for bioconjugation with this compound, complete with detailed protocols and troubleshooting advice to empower researchers to achieve optimal and reproducible results.

Core Principles of Solvent Selection

The choice of an appropriate solvent system for bioconjugation with this compound is a multifactorial decision that requires careful consideration of the following:

  • Solubility of Reactants: this compound, like many organic crosslinkers, exhibits limited solubility in purely aqueous solutions.[1] Therefore, the use of a water-miscible organic co-solvent is typically necessary to achieve a homogenous reaction mixture.

  • Biomolecule Stability: The primary concern in bioconjugation is the preservation of the native structure and function of the biomolecule. The chosen solvent system must not induce denaturation or aggregation of the protein, antibody, or other biopolymer.

  • Reaction Kinetics and Selectivity: The solvent composition, particularly the pH of the aqueous component, is a critical determinant of the reaction kinetics and the selectivity of the isothiocyanate group towards different nucleophilic residues on the biomolecule.[2][3]

  • Buffer Compatibility: The buffer system must be devoid of extraneous nucleophiles, such as primary amines (e.g., Tris), which would compete with the target biomolecule for reaction with the isothiocyanate.[4]

Recommended Solvent Systems

Based on the physicochemical properties of this compound and the established principles of isothiocyanate chemistry, the following solvent systems are recommended:

Primary Organic Co-solvents:
  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with excellent solvating power for a wide range of organic compounds, including isothiocyanates.[4][5] It is water-miscible and generally well-tolerated by proteins at low concentrations.

  • Dimethylformamide (DMF): Another polar aprotic solvent that serves as a suitable alternative to DMSO.[4][5] Anhydrous DMF is preferred to minimize hydrolysis of the isothiocyanate.

The stock solution of this compound should be prepared fresh in one of these organic solvents immediately prior to use to minimize hydrolysis and ensure maximal reactivity.

Aqueous Buffer Systems:

The choice of the aqueous buffer is dictated by the desired reaction selectivity:

  • For Targeting Primary Amines (Lysine Residues and N-terminus): A high pH is required to deprotonate the amine groups, rendering them nucleophilic.

    • Recommended Buffers: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.0-9.5) or 100 mM Sodium Borate buffer (pH 9.0-9.5).[1][5]

  • For Targeting Thiols (Cysteine Residues): A more neutral pH is favored to achieve selectivity for the more nucleophilic thiol group over the largely protonated amines.

    • Recommended Buffers: 100 mM Phosphate-Buffered Saline (PBS) (pH 7.2-8.0) or 100 mM HEPES buffer (pH 7.2-8.0).[2][6]

Crucial Consideration: The final concentration of the organic co-solvent in the reaction mixture should be kept to a minimum, ideally not exceeding 10% (v/v), to prevent denaturation of the biomolecule.[5]

Data Summary: Solvent and pH Recommendations

Target ResidueRecommended Buffer SystemOptimal pH RangeRecommended Organic Co-solventMax. Co-solvent Conc. (v/v)Resulting Linkage
Primary AminesSodium Carbonate/Bicarbonate or Borate9.0 - 9.5DMSO or DMF≤ 10%Thiourea
ThiolsPBS or HEPES7.2 - 8.0DMSO or DMF≤ 10%Dithiocarbamate

Experimental Workflow and Decision-Making

The following diagram illustrates the logical workflow for selecting the appropriate solvent system for your bioconjugation experiment with this compound.

Solvent_Selection_Workflow start Start: Define Bioconjugation Goal target_residue Identify Target Residue(s) (e.g., Lysine, Cysteine) start->target_residue lysine Target: Primary Amines (Lysine) target_residue->lysine Amines? cysteine Target: Thiols (Cysteine) target_residue->cysteine Thiols? buffer_lysine Select High pH Buffer: - Carbonate/Bicarbonate - Borate (pH 9.0-9.5) lysine->buffer_lysine buffer_cysteine Select Neutral pH Buffer: - PBS - HEPES (pH 7.2-8.0) cysteine->buffer_cysteine protein_prep Prepare Biomolecule in Selected Amine-Free Buffer buffer_lysine->protein_prep buffer_cysteine->protein_prep prepare_reagent Prepare Fresh Stock of This compound in Anhydrous DMSO or DMF conjugation Perform Conjugation Reaction: - Add Reagent to Biomolecule - Maintain Co-solvent ≤ 10% (v/v) prepare_reagent->conjugation protein_prep->conjugation purification Purify Conjugate: - Dialysis - Desalting Column conjugation->purification characterization Characterize Conjugate: - UV-Vis Spectroscopy - Mass Spectrometry - HPLC purification->characterization end End: Purified & Characterized Bioconjugate characterization->end

Caption: Decision workflow for solvent selection in bioconjugation.

Detailed Experimental Protocols

The following protocols provide a starting point for bioconjugation with this compound. Optimization of the molar excess of the reagent and reaction time may be necessary for specific applications.

Protocol 1: Targeting Primary Amines (e.g., Antibody Labeling)

This protocol is designed to favor the reaction of this compound with lysine residues.

Materials:

  • Biomolecule (e.g., antibody) at 1-5 mg/mL

  • 100 mM Sodium Bicarbonate buffer, pH 9.0

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

  • PBS, pH 7.4

Procedure:

  • Buffer Exchange: Prepare the biomolecule solution by buffer exchange into 100 mM Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL. This can be achieved by dialysis or using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: While gently stirring the biomolecule solution, slowly add a 10- to 20-fold molar excess of the this compound stock solution. Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring. Protect the reaction from light if the conjugate is light-sensitive.

  • Purification: Remove the excess, unreacted this compound and the organic solvent by dialysis against PBS (pH 7.4) or by using a desalting column equilibrated with the same buffer.

  • Characterization: Determine the degree of labeling and confirm the integrity of the conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Targeting Thiols (e.g., Cysteine-Specific Labeling)

This protocol is optimized for the selective modification of cysteine residues. It is assumed that the biomolecule has accessible free thiols. If necessary, disulfide bonds may need to be reduced prior to conjugation.

Materials:

  • Biomolecule with free thiol groups at 1-5 mg/mL

  • 100 mM PBS, pH 7.5, degassed

  • This compound

  • Anhydrous DMF

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Buffer Exchange: Prepare the biomolecule solution by buffer exchange into 100 mM PBS (pH 7.5) to a final concentration of 1-5 mg/mL. The buffer should be degassed to minimize oxidation of the free thiols.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF.

  • Conjugation Reaction: While gently stirring the biomolecule solution, add a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of DMF should be kept below 10% (v/v).

  • Incubation: Incubate the reaction for 2 hours at room temperature under a nitrogen or argon atmosphere to prevent re-oxidation of the thiols.

  • Purification: Purify the conjugate from unreacted reagent as described in Protocol 1, step 5.

  • Characterization: Characterize the purified conjugate to determine the extent and site of labeling.

Troubleshooting and Scientific Insights

  • Low Labeling Efficiency:

    • Insight: The isothiocyanate may have hydrolyzed. Prepare the stock solution fresh immediately before use.[4]

    • Action: Increase the molar excess of this compound.

    • Action: Increase the reaction time or temperature (e.g., to 37°C), but monitor for potential protein degradation.

  • Protein Precipitation:

    • Insight: The concentration of the organic co-solvent may be too high, leading to denaturation.

    • Action: Reduce the final concentration of DMSO or DMF in the reaction mixture.

    • Insight: The pH of the buffer may be close to the isoelectric point of the protein.

    • Action: Ensure the chosen buffer pH is appropriate for the target biomolecule's stability.

  • Non-Specific Labeling:

    • Insight: When targeting thiols, a slightly too high pH can lead to competing reactions with lysine residues.

    • Action: Carefully control the pH of the reaction buffer, ensuring it remains within the optimal range for thiol selectivity.

Conclusion

The judicious selection of solvents and reaction conditions is fundamental to the successful implementation of bioconjugation strategies utilizing this compound. By understanding the principles of solubility, biomolecule stability, and pH-dependent reactivity, researchers can harness the full potential of this versatile crosslinker. The protocols and guidelines presented herein provide a robust framework for achieving efficient, selective, and reproducible bioconjugation, paving the way for the development of novel protein therapeutics, diagnostics, and research tools.

References

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. [Link]

  • Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. [Link]

  • Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. [Link]

  • Sahoo, H., et al. (2015). Synthesis of Isothiocyanates: An Update. PMC. [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

  • Kim, D. S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC. [Link]

Sources

Troubleshooting & Optimization

side reactions of 2-Bromo-5-isothiocyanatopyridine with amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Reactions with Amino Acids

Welcome to the technical support center for 2-Bromo-5-isothiocyanatopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this bifunctional reagent in reactions with amino acids. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate and resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions about the reactivity of this compound.

Q1: What are the primary reactive sites on this compound and what is the expected reaction with an amino acid?

A1: this compound has two key electrophilic sites that dictate its reactivity:

  • The Isothiocyanate Carbon (-N=C=S): The central carbon atom of the isothiocyanate group is highly electron-deficient and is the primary site for nucleophilic attack.[1] The expected and desired reaction is with a primary or secondary amine, such as the α-amino group of an amino acid or the ε-amino group of a lysine residue, to form a stable thiourea linkage.[2][3] This is the most common and generally fastest reaction under controlled conditions.

  • The C2-Bromine on the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which activates positions 2, 4, and 6 for Nucleophilic Aromatic Substitution (SNAr).[4][5] The bromine atom at the C2 position is a good leaving group, making this carbon a secondary site for nucleophilic attack, which can lead to undesired side products.[6]

The intended reaction pathway is the formation of a thiourea derivative, leveraging the high reactivity of the isothiocyanate group.

Q2: How does pH critically influence the outcome of the reaction?

A2: pH is arguably the most critical parameter for controlling the chemoselectivity of this reagent. The nucleophilicity of the functional groups on an amino acid is highly pH-dependent.

  • Alkaline pH (9-11): This range is optimal for the desired reaction with amine groups.[1] At this pH, the amino groups (-NH2) are largely deprotonated and thus highly nucleophilic, favoring the formation of the thiourea bond.[7]

  • Neutral to Slightly Acidic pH (6-8): In this range, the sulfhydryl group of cysteine residues exists significantly in its more potent thiolate form (S⁻).[1] This makes it a powerful nucleophile that can readily attack the isothiocyanate group to form a dithiocarbamate adduct, often outcompeting the reaction with amines.[1][7]

  • Low pH (<6): At low pH, amine groups are protonated (-NH3+), which renders them non-nucleophilic and significantly slows down or prevents the desired thiourea formation. Furthermore, acidic conditions can promote the hydrolysis of the isothiocyanate group and favor the formation of nitriles.[8][9]

Q3: How should I store and handle this compound to ensure its stability?

A3: The reagent is sensitive to moisture and light.[10][11] Improper storage is a common cause of failed reactions.

  • Storage: Store the solid reagent at 2-8°C or, for long-term stability, at -20°C under an inert atmosphere (e.g., argon or nitrogen).[11] It must be kept in a tightly sealed, light-protecting container.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the reagent quickly and in a dry environment (e.g., in a glove box or under a stream of inert gas). Prepare solutions fresh and use them immediately. Isothiocyanates can hydrolyze in aqueous media, so prolonged exposure to buffers should be minimized.[8]

Part 2: Troubleshooting Guide - Side Reactions & Mitigation Strategies

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Thiourea Conjugate

You've run the reaction but LC-MS analysis shows a large amount of unreacted amino acid and little to no desired product.

  • Possible Cause A: Hydrolysis of the Isothiocyanate Reagent

    • The Chemistry: In aqueous solutions, particularly at non-optimal pH, the electrophilic carbon of the isothiocyanate group can be attacked by water or hydroxide ions. This leads to the formation of an unstable carbamic acid intermediate, which then decomposes, rendering the reagent inactive.[8][9]

    • Troubleshooting & Mitigation:

      • Verify Reagent Integrity: Before starting, ensure the reagent was stored correctly. If in doubt, use a fresh batch.

      • Control pH: Strictly maintain the reaction pH between 9 and 10.5 for optimal amine reactivity. Use a freshly prepared, high-purity buffer.

      • Solvent Choice: If your amino acid is soluble in organic solvents, consider performing the reaction in an anhydrous aprotic solvent like DMF or DMSO with a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA) to exclude water.

      • Reaction Time: Do not let the reaction run for an excessively long time in an aqueous buffer, as the risk of hydrolysis increases with time.

  • Possible Cause B: Incorrect pH for Amine Deprotonation

    • The Chemistry: The reaction requires a free lone pair on the nitrogen of the amino group. If the pH is too low (e.g., < 8.5), the amino group will be predominantly in its protonated, non-nucleophilic ammonium form (-NH3+), preventing the reaction.

    • Troubleshooting & Mitigation:

      • Measure and Adjust pH: Confirm the pH of your reaction mixture after all components have been added. The pKa of the amino acid can affect the final pH.

      • Optimize Buffer: Use a buffer system with a pKa value between 9 and 10 (e.g., borate or carbonate buffer) to ensure stable pH control in the desired range. Avoid buffers with primary amines like Tris, as they will compete in the reaction.

Problem 2: Multiple Products are Observed, Including an Adduct with an Unexpected Mass

Your analytical data shows the desired product, but also several other major peaks, some of which do not correspond to simple side reactions like dimerization.

  • Possible Cause A: Competing Reactions with Nucleophilic Amino Acid Side Chains

    • The Chemistry: Several amino acid side chains are nucleophilic and can compete with the α-amino group. The most significant is Cysteine's sulfhydryl group, which reacts to form a dithiocarbamate.[1][12] The imidazole ring of Histidine and the hydroxyl groups of Serine, Threonine, and Tyrosine can also react under certain conditions, though typically much slower than amines or thiols.

    • Troubleshooting & Mitigation:

      • Chemoselectivity through pH Control: To favor amine reaction over thiol reaction, run the experiment at a pH > 9.[7] Conversely, to target a cysteine, a pH of 6.5-7.5 is preferred.

      • Use of Protecting Groups: For complex substrates like peptides with multiple reactive residues, the most robust solution is to use protecting groups.[13] This provides orthogonal control over reactivity. A summary is provided in the table below.

Amino AcidReactive Side ChainCommon Protecting GroupDeprotection Condition
Cysteine Thiol (-SH)Trityl (Trt), AcmMild Acid (TFA), Iodine
Lysine ε-Amino (-NH2)Boc, FmocStrong Acid (TFA), Piperidine
Histidine ImidazoleTrityl (Trt), BocMild Acid (TFA)
Ser/Thr/Tyr Hydroxyl (-OH)tert-Butyl (tBu)Strong Acid (TFA)
A comprehensive guide on protecting groups is essential for complex peptide modifications.[14][15]
  • Possible Cause B: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

    • The Chemistry: A nucleophile from the amino acid (e.g., the α-amino group or a deprotonated side chain) can attack the C2 position of the pyridine ring, displacing the bromide ion.[4][6] This results in a product where the amino acid is directly linked to the pyridine ring, not through a thiourea bridge. This side reaction is often accelerated by higher temperatures.

    • Troubleshooting & Mitigation:

      • Maintain Low Temperature: Run the reaction at room temperature or below (e.g., 4°C). Avoid heating unless absolutely necessary.

      • Control Stoichiometry: Use a minimal excess of the amino acid. A large excess of the nucleophile can drive the slower SNAr reaction.

      • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the intermediate in an SNAr reaction. If this side product is dominant, consider a less polar solvent system if feasible.

  • Possible Cause C: Intramolecular Cyclization

    • The Chemistry: After the initial, desired thiourea linkage is formed, a suitably positioned nucleophile on the tethered amino acid can perform an intramolecular attack on the C2-bromo position, leading to a cyclic byproduct.[16][17] This is particularly relevant for amino acids with flexible side chains.

    • Troubleshooting & Mitigation:

      • Monitor Reaction Progress: Use techniques like HPLC or TLC to track the reaction. Stop the reaction and quench it as soon as the desired product has formed to prevent it from converting into the cyclic byproduct.

      • Lower Temperature: As with SNAr, this subsequent cyclization is often temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.

Part 3: Visualization & Protocols
Reaction Pathways Diagram

The following diagram illustrates the primary desired reaction and the key competing side reactions.

G cluster_conditions Reaction Conditions reagents This compound + Amino Acid (AA) main_product Desired Product: Thiourea Conjugate (AA-NH-C(S)-NH-Py-Br) reagents->main_product pH 9-11 (Amine Attack) side_product1 Side Product: Dithiocarbamate (Cys-S-C(S)-NH-Py-Br) reagents->side_product1 pH 6-8 (Thiol Attack) side_product2 Side Product: SNAr Product (AA-NH-Py-NCS) reagents->side_product2 High Temp (Nuc. Attack on Ring) side_product3 Side Product: Hydrolysis (HO-C(S)-NH-Py-Br -> Degradation) reagents->side_product3 Aqueous (H₂O Attack) pH pH Temp Temperature SideChains Nucleophilic Side Chains? side_product4 Side Product: Intramolecular Cyclization main_product->side_product4 Prolonged Time/ High Temp

Caption: Key reaction pathways for this compound with amino acids.

Troubleshooting Workflow: Low Product Yield

Use this decision tree to diagnose the cause of low yield in your reaction.

G start Start: Low Yield of Desired Thiourea Product q1 Was reaction pH confirmed to be in the 9-11 range? start->q1 q2 Is a highly nucleophilic side chain (e.g., Cys) present and unprotected? q1->q2 Yes res1 Root Cause: Incorrect pH. Amine is protonated and non-nucleophilic. q1->res1 No q3 How was the reagent stored and handled? q2->q3 No res2 Root Cause: Competing reaction with side chain nucleophile. q2->res2 Yes q4 Are you using a buffer with primary amines (e.g., Tris)? q3->q4 Properly res3 Root Cause: Reagent degradation due to hydrolysis. q3->res3 Improperly (exposed to moisture/light) res4 Root Cause: Buffer is competing with the amino acid. q4->res4 Yes sol1 Solution: Use a borate or carbonate buffer. Verify final pH is 9-11. res1->sol1 sol2 Solution: Use protecting groups for reactive side chains or adjust pH to >9 to favor amine. res2->sol2 sol3 Solution: Use a fresh aliquot of reagent. Ensure anhydrous conditions if possible. res3->sol3 sol4 Solution: Switch to a non-nucleophilic buffer like borate, carbonate, or phosphate. res4->sol4

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocol: Selective Conjugation to an Amino Group

This protocol is optimized to favor the formation of the thiourea linkage while minimizing common side reactions.

  • Materials Preparation:

    • Amino Acid (or peptide): Prepare a stock solution (e.g., 100 mM) in water or an appropriate buffer.

    • This compound: Prepare a fresh stock solution (e.g., 200 mM) in an anhydrous aprotic solvent like Dimethylformamide (DMF).

    • Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 9.5. Ensure the buffer is filtered and degassed.

  • Reaction Setup:

    • In a microcentrifuge tube, add the amino acid solution to the reaction buffer to achieve a final concentration of 10 mM.

    • Add 1.2 to 1.5 molar equivalents of the this compound solution dropwise to the amino acid solution while gently vortexing. The final DMF concentration should not exceed 10% (v/v) to maintain the integrity of most proteins.

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Reaction Monitoring & Quenching:

    • Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by RP-HPLC or LC-MS.

    • Once the reaction is complete (indicated by the consumption of the starting amino acid), quench the reaction by adding a small molecule with a free amine (e.g., Tris buffer to a final concentration of 50 mM) to consume any excess isothiocyanate.

  • Purification:

    • The desired thiourea conjugate can be purified from the reaction mixture using standard techniques such as Reverse-Phase HPLC (RP-HPLC) or Solid-Phase Extraction (SPE), depending on the scale and nature of the product.

References
  • The Isothiocyanate Group in SITS: A Technical Guide to its Reactivity and Application. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. (n.d.). Benchchem.
  • Zhang, J., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - NIH.
  • Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Lansakara, A. I., et al. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 12, 1090-1099. Retrieved February 24, 2026, from [Link]

  • Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3566. Retrieved February 24, 2026, from [Link]

  • Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. (2023). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • methylthiourea. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (2017). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Isothiocyanates. (n.d.). Linus Pauling Institute | Oregon State University. Retrieved February 24, 2026, from [Link]

  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (2024). Pearson. Retrieved February 24, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). MDPI. Retrieved February 24, 2026, from [Link]

  • Isothiocyanates from Brassica Vegetables—Effects of Processing, Cooking, Mastication, and Digestion. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). Retrieved February 24, 2026, from [Link]

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). Retrieved February 24, 2026, from [Link]

  • Intramolecular Cyclization Manifolds of 4-Alkylpyridines Bearing Ambiphilic Side Chains: Construction of Spirodihydropyridines or Benzylic Cyclization via Anhydrobase Intermediates. (2012). The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Reaction scheme of the hydrolysis of glucosinolates to isothiocyanates by (a) plant myrosinase (MYR) and (b) bacterial thioglucosidase in the human gut after chewing, processing or digestion of vegetables. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Mechanism of action of isothiocyanates. A review. (n.d.). Redalyc. Retrieved February 24, 2026, from [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of pyridines via [4 + 2] cycloadditions of vinylallenes with azadienophiles. (n.d.). Retrieved February 24, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019). Retrieved February 24, 2026, from [Link]

  • Intramolecular radical cyclisations to pyridines. (2001). ePrints Soton - University of Southampton. Retrieved February 24, 2026, from [Link]

  • US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants. (n.d.). Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

  • US8697150B2 - Process of extracting isothiocyanates. (n.d.). Google Patents.
  • Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. (2023). PMC. Retrieved February 24, 2026, from [Link]

  • Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. (2023). Mahidol University. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved February 24, 2026, from [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents.
  • 2 Bromo Iodopyridine. (n.d.). symax laboratories private limited. Retrieved February 24, 2026, from [Link]

Sources

preventing non-specific binding of 2-Bromo-5-isothiocyanatopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Non-Specific Binding (NSB) & Optimization of Labeling Specificity

Executive Summary: The Dual-Nature of the Problem

User Advisory: 2-Bromo-5-isothiocyanatopyridine is a heterobifunctional scaffold.[1] Its utility lies in the Isothiocyanate (ITC) group (for covalent bioconjugation) and the Bromo-pyridine core (for downstream cross-coupling or structural rigidity).

If you are experiencing non-specific binding (NSB), you are likely fighting a war on two fronts:

  • Chemical NSB: The electrophilic ITC group reacting promiscuously with off-target nucleophiles (e.g., surface lysines, histidines).

  • Physical NSB: The lipophilic bromo-pyridine core causing hydrophobic adsorption to plastics, membranes, or hydrophobic pockets on proteins.[1]

This guide provides the protocols to decouple and eliminate these issues.

Chemical Specificity: Taming the Isothiocyanate

The ITC group (-N=C=S) reacts primarily with amines to form thioureas.[1] Specificity is dictated almost entirely by pH and pKa .[1]

Critical Concept: The pH "Master Switch"
  • Target: N-terminal

    
    -amine (pKa ~7.6–8.0).[1]
    
  • Off-Target: Lysine

    
    -amines (pKa ~10.5).[1][2]
    

The Solution: To prevent "over-labeling" (non-specific lysine modification), you must lower the pH. At pH 7.0–7.5, the N-terminus is largely unprotonated (reactive), while Lysines are protonated (


) and chemically inert to the ITC.
Diagram: The Specificity Landscape

The following diagram illustrates the competitive landscape between specific labeling, chemical off-target reactions, and physical adsorption.

SpecificityLandscape cluster_Target Specific Target (High Affinity) cluster_OffTarget Chemical NSB (Promiscuous) cluster_Physical Physical NSB (Hydrophobic) Reagent This compound NTerm N-Terminus (NH2) pKa ~8.0 Reagent->NTerm pH 7.0-7.5 (Fast) Lysine Lysine Residues (NH2) pKa ~10.5 Reagent->Lysine pH > 8.5 (Avoid) Thiol Cysteine (SH) Reversible Reagent->Thiol Reversible (Unstable) Plastic Plastic/Surface Adsorption Reagent->Plastic Hydrophobic Interaction HydroPocket Hydrophobic Protein Pockets Reagent->HydroPocket Pi-Stacking/ Lipophilic

Caption: Figure 1. Reaction pathways of this compound. Green paths indicate desired specificity; red paths indicate sources of NSB.

Physical Specificity: Managing the Pyridine Core

The "Bromo-pyridine" moiety is hydrophobic (LogP ~2.5).[1] In aqueous buffers, it will drive the molecule to stick to anything non-polar.

Troubleshooting Physical NSB
SymptomDiagnosisSolution
High Background on Plastics Reagent adsorbing to tube walls/tips.[1]Add Detergent: Include 0.05% Tween-20 or Triton X-100 in the buffer.[1] Use Low-Binding plastics.[1]
Precipitation Reagent insolubility in aqueous buffer.[1]Co-solvent: Dissolve reagent in anhydrous DMSO first, then dilute. Keep final DMSO < 5%.[1]
"Sticky" Protein Aggregates Reagent inducing protein unfolding.[1]Reduce Loading: Do not exceed 5–10 equivalents. High hydrophobicity can denature proteins.[1]

Optimized Protocol: High-Specificity Labeling

Objective: Label the N-terminus or active site nucleophile while minimizing Lysine modification and physical sticking.

Reagents Required
  • Buffer A (Labeling): 50 mM Phosphate or HEPES, pH 7.2. (Avoid Tris/Glycine—they contain amines!).[1]

  • Buffer B (Quench): 1 M Ethanolamine or Tris-HCl, pH 8.0.

  • Stock Solution: 100 mM this compound in anhydrous DMSO.

Step-by-Step Workflow
  • Preparation:

    • Exchange protein into Buffer A .[1] Ensure no primary amines (Tris, Ammonium ions) are present.

    • Tip: If the protein is hydrophobic, add 0.05% Tween-20 to Buffer A to prevent reagent adsorption.[1]

  • Titration (The "Rule of 5"):

    • Add the reagent stock to the protein.

    • Ratio: Start with 3–5 molar equivalents of reagent over protein.[1]

    • Why? Massive excesses (20x-50x) drive the reaction kinetics toward unfavorable Lysine labeling and hydrophobic aggregation.[1]

  • Incubation:

    • Incubate for 1–2 hours at Room Temperature (or 4°C overnight).

    • Note: ITCs react slower than NHS-esters.[1] Do not rush this step, but do not heat (heating promotes hydrolysis).

  • Quenching (Critical):

    • Add Buffer B to a final concentration of 50–100 mM.

    • Incubate for 15 minutes.

    • Mechanism:[1][3][4] The high concentration of amine in the quencher rapidly consumes all remaining unreacted ITC, preventing it from dragging into downstream assays.

  • Purification:

    • Remove excess reagent/quencher via Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis.

    • Validation: This step removes the "Physical NSB" component (free reagent stuck to the protein).

Troubleshooting & FAQ Matrix

Q1: I see labeling at multiple sites on Mass Spec. How do I stop it?

A: Your pH is likely too high.[1] At pH > 8.0, Lysines become reactive.[1] Lower the reaction pH to 7.0–7.2. If the problem persists, reduce the reagent excess from 10x to 2x.

Q2: My protein precipitated after adding the reagent.

A: This is "Physical NSB." The bromo-pyridine core is hydrophobic. 1.[1] Ensure your DMSO concentration is < 5% final. 2. Add 0.05% Tween-20 to the buffer before adding the reagent. 3.[1] Add the reagent slowly while vortexing (do not let a drop of concentrated DMSO sit at the bottom).

Q3: Can I use Tris buffer for the reaction?

A: Absolutely not. Tris contains a primary amine.[1] It will react with the ITC immediately, neutralizing your reagent before it touches the protein. Use Phosphate, HEPES, or MOPS.

Q4: Is the reaction with Cysteine stable?

A: Generally, no. ITCs react with thiols to form dithiocarbamates, which are reversible.[1] If you observe transient labeling that disappears after washing, it was likely Cysteine binding.[1] To make it stable, you need specific local environments, but generally, ITCs are treated as Amine-reactive.

Interactive Decision Tree (Optimization)

Follow this logic flow to resolve persistent NSB issues.

OptimizationTree Start Start: NSB Detected TypeCheck Is the NSB Covalent or Physical? Start->TypeCheck Physical Physical (Reversible) Sticking to surface/protein TypeCheck->Physical Washes off / Precipitates Chemical Chemical (Covalent) Wrong residues labeled TypeCheck->Chemical Permanent modification Detergent Add 0.05% Tween-20 Physical->Detergent DMSO Reduce Reagent Excess Keep DMSO < 5% Physical->DMSO pHCheck Check pH Chemical->pHCheck LowerPH Lower pH to 7.0-7.2 (Target N-Term) pHCheck->LowerPH If pH > 8.0 Quench Improve Quenching (Use Ethanolamine) pHCheck->Quench If pH is OK

Caption: Figure 2. Troubleshooting logic for differentiating and solving Physical vs. Chemical NSB.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1]

    • Authority: The definitive text on bioconjugation chemistry, detailing isothiocyan
  • Thermo Fisher Scientific. (n.d.).[1] Chemistry of Crosslinking and Protein Modification.

    • Context: Technical guide on amine-reactive probe specificity (N-term vs Lysine).
  • Podhradský, D., et al. (1979).[1] "Reactivity of isothiocyanates with amino acids and peptides."[1][2][5] Collection of Czechoslovak Chemical Communications.

    • Context: Foundational study establishing the pKa dependence of ITC reactivity.
    • (General Archive Link)

  • Banks, P., et al. (2015). "4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments." Technology Networks.

    • Context: Strategies for mitigating hydrophobic NSB (detergents, blocking) relevant to lipophilic probes like bromopyridines.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Isothiocyanate-Based Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the covalent linkage of molecules is a cornerstone of innovation. Isothiocyanate (-N=C=S) crosslinkers represent a venerable and powerful class of reagents for targeting primary amines on proteins, peptides, and other biomolecules. However, not all isothiocyanates are created equal. Their reactivity is a nuanced function of their molecular architecture, which in turn dictates their suitability for a given application.

This guide provides an in-depth comparison of the reactivity of different isothiocyanate-based crosslinkers. We will move beyond simple protocols to explore the underlying chemical principles that govern their reactivity, offering field-proven insights to help you select the optimal reagent and reaction conditions for your experimental goals.

The Fundamental Chemistry of the Isothiocyanate-Amine Reaction

The utility of isothiocyanates hinges on their reaction with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable thiourea bond.[1][2] Understanding this mechanism is critical to controlling the outcome of your conjugation reaction.

Reaction Mechanism: Nucleophilic Addition

The reaction proceeds via a nucleophilic addition mechanism.[3] The central carbon atom of the isothiocyanate group is highly electrophilic and is attacked by the lone pair of electrons from a primary amine. This forms a transient intermediate that quickly rearranges to the stable thiourea linkage.[1][3]

Caption: Reaction of an isothiocyanate with a primary amine.

Key Factors Influencing Reactivity

The rate and efficiency of thiourea formation are not constant; they are profoundly influenced by several experimental parameters.

  • pH: This is the most critical factor.[4] The reacting species is the unprotonated primary amine (-NH₂), which is a potent nucleophile. At acidic or neutral pH, most primary amines are protonated (-NH₃⁺) and non-reactive. Therefore, the reaction is typically performed at a basic pH of 8.5 to 9.5 to ensure a sufficient concentration of the reactive free base form.[5] However, pH values above 9.5 can risk protein denaturation.[5] It's a delicate balance.

  • Temperature: Increasing the temperature generally increases the reaction rate.[6] Most labeling reactions are performed at room temperature for several hours or at 4°C overnight to minimize potential protein degradation.[4][7]

  • Steric Hindrance: The accessibility of the amine group plays a significant role. N-terminal amines are often more accessible than the ε-amino groups of lysine residues buried within a protein's tertiary structure.

  • Crosslinker Structure (Electronic Effects): The chemical nature of the group attached to the isothiocyanate moiety has a dramatic effect on the electrophilicity of the central carbon, and thus, its reactivity. This is the primary basis for comparing different crosslinkers.[8]

A Comparative Analysis of Isothiocyanate Crosslinker Classes

Isothiocyanates can be broadly categorized based on the substituent attached to the -N=C=S group. Their relative reactivity generally follows the order: Acyl > Aryl (with electron-withdrawing groups) > Aryl > Alkyl .

Crosslinker ClassExample(s)General ReactivityKey Characteristics & Insights
Acyl Isothiocyanates Acetyl IsothiocyanateHighest The adjacent electron-withdrawing acyl group makes the isothiocyanate carbon extremely electrophilic and highly reactive.[3][8] These are often used in organic synthesis and can be too reactive for some delicate bioconjugation applications, leading to potential side reactions.
Aryl Isothiocyanates Phenyl Isothiocyanate (PITC), Fluorescein Isothiocyanate (FITC)High to Moderate Reactivity is modulated by substituents on the aromatic ring.[8] Electron-withdrawing groups (e.g., nitro groups) increase reactivity, while electron-donating groups decrease it.[8] FITC is a classic example, where the large fluorescein structure influences its properties.[7][9]
Alkyl Isothiocyanates Methyl Isothiocyanate, Benzyl IsothiocyanateModerate to Low Alkyl groups are electron-donating, which slightly reduces the electrophilicity of the isothiocyanate carbon compared to aryl versions.[8] Benzyl isothiocyanates have shown excellent reactivity and selectivity for cysteine residues at lower pH, offering an alternative targeting strategy.[10][11][12]
Homobifunctional vs. Heterobifunctional Crosslinkers

Isothiocyanate groups can be incorporated into more complex molecules to link different biomolecules together.

  • Homobifunctional Crosslinkers: These possess two identical reactive groups. For example, p-Phenylene diisothiocyanate (PDITC) has two isothiocyanate groups and can be used to crosslink two amine-containing molecules.[13]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for sequential, more controlled conjugations.[14][15] An example could be a molecule with an amine-reactive isothiocyanate on one end and a sulfhydryl-reactive maleimide on the other.[15] This prevents the unwanted self-polymerization that can occur with homobifunctional reagents.[16]

Stability of the Thiourea Linkage

The resulting thiourea bond is generally considered stable for in vitro applications.[17] However, some recent studies have suggested that thiourea bonds may exhibit instability in vivo, potentially due to enzymatic degradation or other metabolic processes.[18] In one study, radiolabeled bioconjugates using a thiourea linkage showed evidence of bond cleavage in vivo, while conjugates made with a more stable amide bond (from an NHS ester reaction) did not.[18] This is a critical consideration for researchers developing therapeutics or in vivo diagnostics.

Experimental Protocols for Evaluating Isothiocyanate Chemistry

A key aspect of scientific integrity is the ability to validate claims and optimize procedures. The following protocols provide a framework for labeling a target protein and, crucially, for quantifying the success of that labeling.

Workflow for Protein Labeling and Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis A 1. Buffer Exchange Prepare protein in amine-free buffer (e.g., Carbonate, pH 9.0) C 3. Conjugation Add linker to protein solution. Incubate (e.g., 4°C, overnight, protected from light) A->C B 2. Prepare Linker Dissolve isothiocyanate (e.g., FITC) in anhydrous DMSO immediately before use B->C D 4. Quench Reaction Add excess amine (e.g., NH4Cl) to consume unreacted linker C->D E 5. Purify Conjugate Remove unreacted linker via size-exclusion chromatography or dialysis D->E F 6. Measure Absorbance Spectrophotometry at 280 nm (protein) and λmax of the dye (e.g., ~495 nm for FITC) E->F G 7. Calculate DOL Determine the Degree of Labeling (molar ratio) F->G

Caption: General experimental workflow for protein conjugation.

Protocol: General Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is a standard starting point for labeling antibodies or other proteins.

  • Protein Preparation: Dialyze your protein (typically 2-10 mg/mL) against 0.1 M sodium carbonate buffer (pH 9.0) overnight at 4°C.[7] It is critical to use a buffer free of primary amines, such as Tris or glycine, as these will compete with your protein for the FITC.[7][19]

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[7][20] FITC is susceptible to hydrolysis, so fresh solutions are essential.[7]

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the FITC solution. A common starting point is a 10- to 20-fold molar excess of FITC to protein. Incubate the reaction at 4°C for 8-12 hours or at room temperature for 1-2 hours, protected from light, as fluorescein is light-sensitive.[4][7][20]

  • Quenching: Stop the reaction by adding a quenching agent like ammonium chloride to a final concentration of 50 mM and incubating for another 2 hours at 4°C.[7]

  • Purification: Remove unreacted FITC and quenching reagent from the labeled protein using size-exclusion chromatography (e.g., a G-25 column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[21][22]

Protocol: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule.[23] It is a critical quality control parameter.[21] An optimal DOL for antibodies is typically between 2 and 10.[21] Too low a DOL results in a dim signal, while too high a DOL can lead to fluorescence self-quenching and potential loss of protein function.[21][24]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀): The absorbance maximum for most proteins.

    • λₘₐₓ of the dye (Aₘₐₓ): For FITC, this is approximately 495 nm.[7]

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so its contribution must be subtracted. A correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ, is used.[22][25] For FITC, this value is approximately 0.3.[22]

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[21]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ (e.g., ~68,000 M⁻¹cm⁻¹ for FITC).[22]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Conclusion and Key Takeaways

The choice of an isothiocyanate-based crosslinker is a critical decision that impacts the efficiency, selectivity, and ultimate success of a bioconjugation strategy. While FITC remains a workhorse fluorescent label, the field has expanded to include a variety of reagents with tailored reactivities.

Key Decision-Making Points:

  • Reactivity vs. Stability: Highly reactive acyl isothiocyanates may be ideal for rapid synthesis but could be detrimental to sensitive proteins. Alkyl and aryl isothiocyanates offer a more controlled reaction.

  • pH is Paramount: The reaction is fundamentally pH-dependent. An optimal pH (typically 9.0-9.5) must be chosen to deprotonate target amines without denaturing the protein.

  • Linkage Stability Matters: For any application destined for an in vivo environment, the potential instability of the thiourea bond must be carefully considered, and alternative, more robust linkages like amide bonds should be evaluated.

  • Quantification is Non-Negotiable: A successful conjugation is a quantified conjugation. Always determine the Degree of Labeling to ensure reproducibility and optimal performance of your bioconjugate.

By understanding the principles of reactivity and employing robust validation protocols, researchers can harness the full potential of isothiocyanate chemistry to advance their scientific and therapeutic goals.

References

  • Robertson, A. K. H., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]

  • ATTO-TEC GmbH. Degree of Labeling Explanation. [Link]

  • Abberior Instruments. Degree of labeling (DOL) step by step. [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). [Link]

  • Creative Biolabs. (2025). Heterobifunctional Crosslinkers. [Link]

  • Drobnica, L., & Augustin, J. (1965). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Boutureira, O., & Bernardes, G. J. L. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5101-5147. [Link]

  • Scribd. Protein Labelling With FITC. [Link]

  • ResearchGate. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • Wikipedia. Fluorescein isothiocyanate. [Link]

  • University of Greenwich. Electrochemical isothiocyanation of primary amines. [Link]

  • ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]

  • ResearchGate. Isothiocyanate chemistry. [Link]

  • Collection of Czechoslovak Chemical Communications. Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. [Link]

  • Kumar, A., et al. (2016). An efficient method for FITC labelling of proteins using tandem affinity purification. BioTechniques, 61(2), 97-99. [Link]

  • TdB Labs. (2024). FITC Labeling and Conjugation. [Link]

  • Taylor & Francis. Fluorescein isothiocyanate – Knowledge and References. [Link]

  • FluoroFinder. FITC Dye Profile. [Link]

  • Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. [Link]

  • G-Biosciences. Heterobifunctional Cross-Linkers. [Link]

  • Amerigo Scientific. p-Phenylene diisothiocyanate(PDITC). [Link]

  • Western Kentucky University. A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • ACS Publications. (2023). p-Phenylene Diisothiocyanate-Based Covalent Immobilization of β-d-Galactosidase and Determination of Enzyme Activity by Cleavage of a Self-Immolative Linker. [Link]

  • National Center for Biotechnology Information. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

  • Royal Society of Chemistry. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

  • ResearchGate. (2020). (PDF) Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

  • National Center for Biotechnology Information. Isothiocyanates: translating the power of plants to people. [Link]

  • MDPI. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. [Link]

  • University of Babylon. Factors Affecting the Rate of Enzyme Reactions. [Link]

Sources

assessing the impact of 2-Bromo-5-isothiocyanatopyridine on protein structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Integrity Assessment of 2-Bromo-5-isothiocyanatopyridine Labeling: A Comparative Technical Guide

Executive Summary

This guide provides a rigorous framework for assessing the structural impact of This compound (2-Br-5-ITCP) on target proteins. As a heterobifunctional fragment often used in fragment-based drug discovery (FBDD) and X-ray crystallography (via anomalous scattering of Bromine), 2-Br-5-ITCP offers a unique balance of reactivity and rigidity. However, its hydrophobic pyridine scaffold and electrophilic isothiocyanate warhead present risks of denaturation or aggregation if not controlled.

The Verdict: Compared to bulky fluorophores like FITC, 2-Br-5-ITCP induces minimal steric perturbation. However, unlike hydrophilic NHS-esters, the lipophilic nature of the brominated pyridine ring requires strict monitoring of solubility and thermal stability (


). This guide outlines the validation protocols necessary to confirm that 2-Br-5-ITCP labeling preserves native protein fold.

Chemical Basis & Comparative Analysis

To understand the structural risk, we must compare 2-Br-5-ITCP against industry-standard amine-reactive probes.

Mechanism of Action

The isothiocyanate (-N=C=S) group of 2-Br-5-ITCP undergoes nucleophilic attack by primary amines (Lysine


-NH

or N-terminal

-NH

). This forms a stable thiourea linkage.[1]
  • Selectivity: pH-dependent.[2][3] At pH 8.5–9.0, Lysines are deprotonated and reactive.

  • Structural Risk: The resulting thiourea bond removes the positive charge of the Lysine, potentially disrupting surface salt bridges.

Comparative Performance Table
Feature2-Br-5-ITCP (The Subject)Phenyl Isothiocyanate (PITC) (Alternative 1)FITC (Alternative 2)NHS-Acetate (Alternative 3)
Role Phasing agent / PharmacophoreEdman degradation / Hydrophobic tagFluorescent ProbeCharge neutralization control
Steric Footprint Medium (

Da). Rigid heteroaromatic.
Medium (

Da). Rigid aromatic.
High (

Da). Bulky tricyclic.
Low (

Da). Flexible.
Hydrophobicity High. Br + Pyridine ring increases lipophilicity.High. Phenyl ring is hydrophobic.Moderate. Charged but bulky.Low. Hydrophilic.
Structural Risk Moderate. Risk of aggregation due to "greasy" patches.Moderate. Similar aggregation risk.High. Often destabilizes fold.Low. Minimal perturbation.
Detection MS (Br isotope pattern), X-ray.UV (254 nm), MS.Fluorescence (495/519 nm).MS only.

Experimental Workflow: Assessing Structural Impact

The following workflow ensures that the labeling process has not compromised the protein's tertiary structure.

AssessmentWorkflow Protein Purified Protein (>95% Pure) Reaction Labeling Reaction (pH 8.5, 4°C) Protein->Reaction Cleanup Desalting/Dialysis (Remove Free Probe) Reaction->Cleanup QC_MS QC 1: Mass Spec (Confirm Labeling & Br Pattern) Cleanup->QC_MS Struct_Analysis Structural Analysis QC_MS->Struct_Analysis CD Circular Dichroism (Secondary Structure) Struct_Analysis->CD DSC NanoDSF / DSC (Thermal Stability) Struct_Analysis->DSC Agg DLS / SEC (Aggregation State) Struct_Analysis->Agg

Figure 1: Step-by-step workflow for validating protein integrity post-labeling.

Detailed Protocols

Protocol A: Controlled Labeling with 2-Br-5-ITCP

Rationale: We use a lower temperature (4°C) and controlled stoichiometry to prevent over-labeling, which invariably leads to precipitation with hydrophobic tags.

  • Buffer Exchange: Exchange protein into 100 mM Sodium Carbonate/Bicarbonate, pH 8.5 .

    • Critical: Avoid Tris or Glycine buffers (primary amines will compete for the label).

  • Stock Preparation: Dissolve 2-Br-5-ITCP in anhydrous DMSO to 50 mM.

    • Note: The Bromine atom makes this compound sensitive to light; keep wrapped in foil.

  • Reaction: Add the probe to the protein solution at a 5:1 molar excess (Probe:Protein) while vortexing gently.

  • Incubation: Incubate at 4°C for 12–16 hours (overnight).

    • Why 4°C? Slower kinetics allow for more selective modification of surface-exposed lysines without unfolding the protein core.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanate.

  • Purification: Use a Zeba Spin Desalting Column (7K MWCO) or dialysis to remove excess probe.

Protocol B: Verification via Mass Spectrometry (The "Br" Signature)

Rationale: Unlike PITC, 2-Br-5-ITCP carries a bromine atom, which has a distinct isotopic signature (


 and 

in nearly 1:1 ratio).
  • Analyze the intact protein via LC-MS (ESI-TOF).

  • Look for the Mass Shift: +198.9 Da (approximate mass of the added group minus H).

  • Isotope Check: A mono-labeled species should show a split peak pattern characteristic of Bromine. If you see a standard isotopic envelope, you may have misidentified the adduct.

Protocol C: Thermal Shift Assay (NanoDSF)

Rationale: This is the gold standard for assessing stability. A negative shift in melting temperature (


) indicates destabilization.
  • Prepare three samples:

    • Native: Unlabeled protein + DMSO vehicle.

    • Labeled: Protein-2-Br-5-ITCP conjugate.

    • Positive Control: Protein heated to 90°C (denatured).

  • Load into capillaries for NanoDSF (e.g., Prometheus or Tycho systems).

  • Ramp temperature from 20°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
    .
    
    • Acceptable Range:

      
      .
      
    • Destabilized:

      
       (Indicates the hydrophobic pyridine is disrupting the core).
      

Mechanistic Visualization

Understanding the chemical linkage is vital for interpreting stability data. The thiourea bond is planar and rigid, which can induce local strain.

Mechanism cluster_0 Key Structural Feature Lysine Protein Lysine (Nu: R-NH2) Transition Tetrahedral Transition State Lysine->Transition Nucleophilic Attack Probe 2-Br-5-ITCP (E+: Ar-N=C=S) Probe->Transition Product Thiourea Conjugate (R-NH-CS-NH-Ar) Transition->Product Proton Transfer Note The resulting Thiourea bond is planar and removes the Lysine + charge.

Figure 2: Reaction mechanism forming the thiourea linkage.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on isothiocyanate chemistry and protocols).

  • Mendoza, V. L., & Vachet, R. W. (2009). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Mass Spectrometry Reviews. (Details on using covalent labels to assess structure).

  • Gao, K., et al. (2020). Nanoscale Differential Scanning Fluorimetry (NanoDSF) for Protein Stability Assessment. Methods in Molecular Biology. (Protocol for the thermal shift assays described).

  • Podjarny, A. D., et al. (2016). Heavy Atom Phasing in Protein Crystallography. (Context for using Brominated compounds like 2-Br-5-ITCP).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.